molecular formula C20H30O4 B15593530 ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Cat. No.: B15593530
M. Wt: 334.4 g/mol
InChI Key: RNEBMVMFRKVVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a useful research compound. Its molecular formula is C20H30O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEBMVMFRKVVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural diterpenoid compound, ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. The primary focus of this document is to detail its natural source, outline potential isolation and characterization methodologies, and summarize its known biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this kaurane (B74193) diterpenoid. The information presented herein is a synthesis of available scientific literature.

Introduction

This compound is a complex diterpenoid belonging to the kaurane class of natural products. Diterpenoids are a diverse group of secondary metabolites found across various plant species, and many exhibit a wide range of biological activities. The intricate stereochemistry and functional group arrangement of this compound make it a subject of interest for further investigation into its potential as a lead compound in drug discovery programs.

Natural Source

The primary documented natural source of this compound is the plant species Nouelia insignis . This plant belongs to the Asteraceae family and is found in parts of Asia. While some sources suggest that related compounds may be found in the Euphorbiaceae family, Nouelia insignis remains the most specifically identified origin for this particular diterpenoid.

Isolation and Characterization

General Experimental Protocol for Isolation
  • Extraction: The dried and powdered aerial parts of Nouelia insignis are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Fractionation: The resulting crude extract is then concentrated under reduced pressure and subjected to a series of liquid-liquid partitioning steps using solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions, particularly the ethyl acetate fraction which is likely to contain diterpenoids, are then subjected to various chromatographic techniques for further purification. These techniques may include:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like n-hexane and ethyl acetate.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for the final purification of the compound.

  • LC-MS Guided Isolation: Modern approaches utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to guide the isolation process. By analyzing the mass spectra of the fractions, researchers can specifically target the isolation of compounds with the desired molecular weight and fragmentation patterns corresponding to this compound.

Structural Characterization

The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and absolute configuration. The structure of this compound has been confirmed by X-ray crystallographic analysis.

The following diagram outlines a general workflow for the isolation and characterization of this compound.

experimental_workflow plant_material Dried and Powdered Nouelia insignis extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography hplc HPLC Purification chromatography->hplc lcms LC-MS Guided Isolation hplc->lcms pure_compound This compound hplc->pure_compound lcms->hplc characterization Structural Characterization (NMR, MS, X-ray) pure_compound->characterization

A general workflow for the isolation and characterization of the compound.

Biological Activities and Signaling Pathways

This compound is reported to possess both antibacterial and anticancer properties. While specific quantitative data for this compound is limited in publicly available literature, the activities of closely related ent-kaurane diterpenoids provide strong indications of its potential mechanisms of action.

Anticancer Activity

The anticancer effects of related ent-kaurane diterpenoids are primarily attributed to the induction of apoptosis (programmed cell death) in cancer cells.

Quantitative Data for Related ent-Kaurane Diterpenoids:

CompoundCancer Cell LineIC50 (µM)Reference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidAnaplastic Thyroid Carcinoma (FRO)Not specified[1]
ent-Kaurane Diterpenoid (unspecified)Colorectal Cancer (Caco-2, LS180)Not specified[2]
Jungermannenone AHuman Leukemia (HL-60)1.3[3]
Jungermannenone DHuman Leukemia (HL-60)2.7[3]

Signaling Pathway:

The proposed apoptotic signaling pathway for related ent-kaurane diterpenoids involves the intrinsic or mitochondrial pathway. This is often initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death. Key molecular events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, the release of cytochrome c from the mitochondria, and the activation of caspase-9 and caspase-3. Some studies also suggest the involvement of the extrinsic pathway through the activation of caspase-8.

apoptosis_pathway compound ent-Kaurane Diterpenoid bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax cas8 Caspase-8 (Initiator) compound->cas8 mito Mitochondria bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed apoptotic signaling pathway for related ent-kaurane diterpenoids.
Antibacterial Activity

Diterpenoids, as a class, are known to exhibit antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism of action often involves the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. Some evidence also suggests interference with bacterial protein synthesis.

Quantitative Data:

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature. However, the general antibacterial activity of diterpenoids is well-documented.

Conclusion

This compound, a diterpenoid isolated from Nouelia insignis, represents a promising natural product with potential therapeutic applications. Its complex chemical structure and the biological activities of related compounds warrant further investigation. This technical guide provides a foundational understanding of this molecule, summarizing its natural source, outlining a general strategy for its isolation and characterization, and discussing its likely biological activities based on current scientific knowledge. Future research should focus on obtaining a detailed, reproducible isolation protocol, quantifying its specific biological activities through in vitro and in vivo studies, and further elucidating its precise mechanisms of action. Such efforts will be crucial in determining the true therapeutic potential of this intriguing natural compound.

References

The intricate Dance of Molecules: A Technical Guide to Kaurane Diterpenoid Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaurane (B74193) diterpenoids represent a vast and structurally diverse class of natural products with significant biological activities, including their role as precursors to the essential plant hormones, gibberellins (B7789140). Understanding the intricate biosynthetic pathway of these molecules is paramount for advancements in agriculture, and the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the core biosynthetic pathway of kaurane diterpenoids in plants, from the initial cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to the formation of the pivotal intermediate, ent-kaurenoic acid. We present a detailed examination of the key enzymes involved, their kinetic properties, and the complex regulatory networks that govern this vital metabolic route. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these fascinating compounds.

The Core Biosynthetic Pathway: From GGPP to ent-Kaurenoic Acid

The biosynthesis of kaurane diterpenoids is a multi-step enzymatic process that primarily takes place in the plastids and the endoplasmic reticulum of plant cells. The pathway initiates with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[1] The core pathway can be dissected into two main stages: the cyclization of GGPP to form the tetracyclic hydrocarbon skeleton, ent-kaurene (B36324), and the subsequent oxidation of ent-kaurene to yield ent-kaurenoic acid.

Cyclization Cascade: The Formation of ent-Kaurene

The conversion of the linear GGPP molecule into the complex tetracyclic structure of ent-kaurene is catalyzed by two distinct terpene synthases acting in sequence:

  • ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene cyclase initiates the cyclization cascade by protonating the terminal double bond of GGPP, leading to a series of cyclization reactions that form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[2]

  • ent-Kaurene Synthase (KS): This class I diterpene synthase then utilizes ent-CPP as its substrate. It catalyzes an ionization-dependent cyclization and rearrangement to produce the characteristic tetracyclic kaurane skeleton of ent-kaurene.[2][3]

Oxidation Steps: The Role of Cytochrome P450 Monooxygenases

Following its synthesis, ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of three successive oxidation reactions at the C-19 position. These reactions are catalyzed by two key cytochrome P450 monooxygenases (CYPs):

  • ent-Kaurene Oxidase (KO): This enzyme, a member of the CYP701A family, hydroxylates the C-19 methyl group of ent-kaurene in a three-step process to form ent-kaurenoic acid. The reaction proceeds through the intermediates ent-kaurenol (B36349) and ent-kaurenal.[4][5]

  • ent-Kaurenoic Acid Oxidase (KAO): Belonging to the CYP88A subfamily, KAO further hydroxylates ent-kaurenoic acid at the C-7β position, a crucial step in the biosynthesis of gibberellins.[6][7]

Quantitative Data on Core Biosynthetic Enzymes

The efficiency and regulation of the kaurane diterpenoid biosynthetic pathway are dictated by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes across a wide range of plant species is still an active area of research, the following tables summarize available quantitative data for the core biosynthetic enzymes.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
ent-Copalyl Diphosphate Synthase (OsCPS1)Oryza sativaGGPP14.2 ± 1.54.5 x 10-23.17 x 103[8]
ent-Copalyl Diphosphate Synthase (OsCPS2/OsCyc2)Oryza sativaGGPP21.1 ± 5.67.8 x 10-23.70 x 103[8]

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthases.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol-1mg-1h-1)Reference
ent-Kaurene Synthase B (KSB)Cucurbita maximaent-CPP0.35Not Reported[9]
ent-Kaurene Oxidase (MtKO)Montanoa tomentosaent-Kaurene80.63 ± 1.231.80 ± 1.8[10]
ent-Kaurene Oxidase (AtKO)Arabidopsis thalianaent-Kaurene1.8Not Reported[11]
ent-Kaurene Oxidase (AtKO)Arabidopsis thalianaent-Kaurenol6Not Reported[11]
ent-Kaurene Oxidase (AtKO)Arabidopsis thalianaent-Kaurenal1.9Not Reported[11]

Table 2: Kinetic Parameters of ent-Kaurene Synthase and ent-Kaurene Oxidase.

Experimental Protocols

Heterologous Expression and Purification of a Plant Cytochrome P450 (e.g., ent-Kaurene Oxidase)

This protocol provides a general framework for the expression and purification of plant P450 enzymes, such as ent-kaurene oxidase, in Escherichia coli.

1. Gene Cloning and Vector Construction:

  • Synthesize the codon-optimized full-length cDNA of the target P450 gene.
  • Perform N-terminal modifications if necessary to enhance expression and solubility.
  • Clone the modified gene into a suitable expression vector (e.g., pET series) containing an N-terminal affinity tag (e.g., His-tag) for purification.

2. Protein Expression:

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with an appropriate inducer (e.g., IPTG) and supplement the culture with a heme precursor (e.g., δ-aminolevulinic acid).
  • Continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

3. Cell Lysis and Membrane Fractionation:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
  • Lyse the cells using sonication or a French press.
  • Remove cell debris by low-speed centrifugation.
  • Isolate the membrane fraction by ultracentrifugation.

4. Solubilization and Purification:

  • Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., CHAPS, Triton X-100).
  • Stir gently for 1-2 hours at 4°C to solubilize the membrane proteins.
  • Remove insoluble material by ultracentrifugation.
  • Purify the solubilized P450 enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
  • Elute the purified protein and dialyze against a storage buffer.

Enzyme Assay for ent-Kaurene Oxidase

This assay measures the activity of ent-kaurene oxidase by quantifying the production of its downstream products.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
  • Add the purified ent-kaurene oxidase and a cytochrome P450 reductase (CPR) to the buffer.
  • Add the substrate, ent-kaurene, dissolved in a suitable solvent (e.g., acetone).
  • Include an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

2. Reaction Initiation and Incubation:

  • Initiate the reaction by adding NADPH.
  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period.

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding a strong acid (e.g., HCl).
  • Extract the products with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

4. Product Analysis:

  • Dry the organic extract under a stream of nitrogen.
  • Derivatize the products if necessary for GC-MS analysis (e.g., methylation with diazomethane).
  • Analyze the products by GC-MS or LC-MS/MS to identify and quantify the formation of ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid.

Quantification of Kaurane Diterpenoids by GC-MS

This protocol outlines a general procedure for the analysis of kaurane diterpenoids in plant extracts.

1. Sample Preparation:

  • Freeze-dry and grind the plant tissue to a fine powder.
  • Extract the powder with a suitable organic solvent (e.g., methanol (B129727) or acetone).
  • Filter the extract and concentrate it under reduced pressure.
  • Perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

2. Derivatization:

  • For acidic compounds like ent-kaurenoic acid, derivatization is often necessary to improve volatility and chromatographic properties. Methylation with diazomethane (B1218177) or trimethylsilylation are common methods.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  • Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
  • Employ a temperature gradient program to separate the different diterpenoids.
  • Operate the mass spectrometer in full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

4. Data Analysis:

  • Identify the compounds based on their retention times and mass spectra by comparison with authentic standards and spectral libraries.
  • Quantify the compounds by integrating the peak areas and using a calibration curve generated with authentic standards.

Quantification of Gibberellins by LC-MS/MS

This protocol provides a general method for the sensitive and specific quantification of gibberellins, the downstream products of the kaurane pathway.

1. Sample Extraction and Purification:

  • Homogenize fresh or frozen plant tissue in an extraction solvent (e.g., 80% acetonitrile (B52724) with 5% formic acid).[12]
  • Add a mixture of deuterated internal standards for accurate quantification.[12]
  • Purify the extract using a combination of solid-phase extraction (SPE) cartridges (e.g., reversed-phase and mixed-mode cation exchange).[13]

2. LC-MS/MS Analysis:

  • Inject the purified extract into a liquid chromatograph coupled to a tandem mass spectrometer.
  • Use a C18 reversed-phase column for separation.
  • Employ a gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile.
  • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
  • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each gibberellin and its corresponding internal standard.[14][15]

3. Data Analysis:

  • Quantify the endogenous gibberellins by comparing the peak area ratios of the endogenous compound to its deuterated internal standard against a calibration curve.[12]

Visualizing the Biosynthetic and Regulatory Networks

The biosynthesis of kaurane diterpenoids is a tightly regulated process, influenced by developmental cues and environmental signals. The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway, a typical experimental workflow, and the complex signaling networks that govern this pathway.

Kaurane_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP CPS CPS entKaurene ent-Kaurene entCPP->entKaurene KS KS entKaurenol ent-Kaurenol entKaurene->entKaurenol KO KO (CYP701A) entKaurenal ent-Kaurenal entKaurenol->entKaurenal entKaurenoicAcid ent-Kaurenoic Acid entKaurenal->entKaurenoicAcid CPS->entCPP KS->entKaurene KO->entKaurenol KO->entKaurenal KO->entKaurenoicAcid

Caption: Core biosynthetic pathway of ent-kaurenoic acid from GGPP.

Experimental_Workflow GeneID Gene Identification & Cloning Expression Heterologous Expression GeneID->Expression Purification Protein Purification Expression->Purification EnzymeAssay Enzyme Assay Purification->EnzymeAssay ProductAnalysis Product Analysis (GC-MS/LC-MS) EnzymeAssay->ProductAnalysis DataAnalysis Data Analysis & Interpretation ProductAnalysis->DataAnalysis

Caption: A typical experimental workflow for functional characterization of a kaurane biosynthetic enzyme.

Signaling_Pathway AbioticStress Abiotic Stress (e.g., Cold, Salt) Receptors Receptors AbioticStress->Receptors Hormones Hormones (Auxin, Jasmonates) Hormones->Receptors SignalingCascade Signaling Cascade (e.g., MAPK, Ca2+) Receptors->SignalingCascade TFs Transcription Factors (e.g., ARFs, MYCs, DELLAs) SignalingCascade->TFs BiosynthesisGenes Kaurane Biosynthesis Genes (CPS, KS, KO, KAO) TFs->BiosynthesisGenes Transcriptional Regulation KauraneDiterpenoids Kaurane Diterpenoids & Gibberellins BiosynthesisGenes->KauraneDiterpenoids

Caption: Simplified signaling pathways regulating kaurane diterpenoid biosynthesis.

Regulation of Kaurane Diterpenoid Biosynthesis

The production of kaurane diterpenoids is meticulously controlled at multiple levels, primarily through the transcriptional regulation of the biosynthetic genes. This regulation is orchestrated by a complex interplay of developmental cues and environmental stimuli, mediated by various plant hormones.

Hormonal Regulation
  • Gibberellins (GA): The biosynthesis of GAs is subject to feedback regulation, where high levels of bioactive GAs can suppress the expression of GA biosynthetic genes, including those in the kaurane pathway, to maintain hormonal homeostasis.[3]

  • Auxin: Auxin has been shown to positively regulate the expression of several genes involved in gibberellin biosynthesis.[16][17] This crosstalk is mediated by Auxin Response Factors (ARFs) and Aux/IAA repressor proteins, which can directly influence the transcription of GA metabolic genes.[16][18]

  • Jasmonates (JA): Jasmonic acid and its derivatives are key signaling molecules in plant defense and stress responses. There is evidence of crosstalk between the jasmonate and gibberellin signaling pathways, often in an antagonistic manner, to prioritize either growth or defense.[2][19][20] This interaction can involve the direct binding of DELLA proteins (key repressors in GA signaling) and JAZ proteins (key repressors in JA signaling).[2]

Regulation by Abiotic Stress

Plants modulate the biosynthesis of kaurane diterpenoids, particularly as precursors to gibberellins, in response to various abiotic stresses such as cold, salt, and osmotic stress.[21][22] Under stress conditions, the expression of GA biosynthetic genes is often downregulated, while genes involved in GA catabolism are upregulated.[21] This leads to a reduction in active GA levels and a consequent restriction of growth, a strategy to conserve resources and enhance stress tolerance.[21][22] The signaling pathways mediating these responses involve complex cascades that ultimately lead to changes in the expression of key transcription factors that regulate the kaurane biosynthetic genes.[12][21]

Conclusion

The biosynthesis of kaurane diterpenoids is a fundamental metabolic pathway in plants, yielding not only the precursors to the vital gibberellin hormones but also a diverse array of specialized metabolites with potential applications in medicine and agriculture. This technical guide has provided an in-depth overview of the core biosynthetic pathway, the enzymes involved, and the intricate regulatory networks that govern it. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field. A deeper understanding of this pathway will undoubtedly pave the way for the targeted engineering of plants with improved agronomic traits and for the sustainable production of valuable kaurane-derived compounds. Further research is needed to fully elucidate the kinetic properties of all biosynthetic enzymes across different plant species and to unravel the complete signaling cascades that mediate the complex regulatory crosstalk.

References

physical and chemical properties of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the diterpenoid ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. It was first isolated from Perymenium klattiana and has also been identified as a constituent of Nouelia insignis.[1] Its complex structure features an epoxy bridge between carbons 11 and 16, a hydroxyl group at position 15, and a carboxylic acid at position 19.

General Properties
PropertyValueSource
CAS Number 77658-46-9[2][3]
Molecular Formula C₂₀H₃₀O₄[2][3]
Molecular Weight 334.4 g/mol [2][3]
Appearance Powder[3]
Melting Point 264–265 °C[1]
Optical Rotation [α]D -64° (c 0.83, CH₃OH)[1]
Solubility Soluble in Chloroform, Dichloromethane[3]
Computed Properties
PropertyValueSource
XLogP3-AA 3.1[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Topological Polar Surface Area 66.8 Ų[3]

Experimental Data

Detailed experimental data for the structural elucidation of this compound was originally reported by Bohlmann et al. in 1981. The structure was later confirmed through X-ray crystallographic analysis by Hu et al. in 2007.[1]

Spectroscopic Data

The following spectroscopic data is based on the original characterization of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for hydroxyl (-OH), carboxylic acid (C=O and -OH), and ether (C-O-C) functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: A key signal reported is a broad singlet at δ 5.21 ppm, corresponding to the proton at C-15 (H-15).

    • ¹³C-NMR: The spectrum would show 20 distinct carbon signals corresponding to the tetracyclic kaurane (B74193) skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₂₀H₃₀O₄.

Experimental Protocols

Isolation from Nouelia insignis

The following is a general procedure for the isolation of ent-kaurane diterpenoids from Nouelia insignis, as described by Hu et al. (2007).[1]

G Isolation Workflow from Nouelia insignis plant_material Air-dried aerial parts of Nouelia insignis extraction Extraction with 95% EtOH plant_material->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H₂O concentration->suspension partitioning Partitioning with petroleum ether, EtOAc, and n-BuOH suspension->partitioning EtOAc_fraction EtOAc-soluble fraction partitioning->EtOAc_fraction chromatography Column chromatography on silica (B1680970) gel EtOAc_fraction->chromatography fractions Elution with gradient of CHCl₃-MeOH chromatography->fractions purification Repeated column chromatography and preparative TLC fractions->purification compound This compound purification->compound

A generalized workflow for the isolation of the target compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, it has been reported to possess promising antimicrobial properties. The proposed mechanism of its antibacterial action involves the disruption of bacterial cell membranes.

Furthermore, this compound is suggested to have anticancer properties, potentially acting through the induction of apoptosis and inhibition of cell proliferation.

Insights from a Structurally Related Compound

Significant research has been conducted on a structurally similar ent-kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid . Studies on this related compound have elucidated a detailed mechanism of its pro-apoptotic effects in various cancer cell lines. This information may provide valuable insights into the potential mechanisms of action for this compound.

The proposed apoptotic pathway for the related compound involves:

  • Mitochondrial Pathway Activation: It induces apoptosis through the mitochondrial-mediated pathway.

  • Bcl-2 Family Regulation: It leads to the downregulation of the anti-apoptotic protein Bcl-2 and the translocation of the pro-apoptotic protein Bax to the mitochondria.

  • Caspase Activation: This is followed by the activation of caspase-9 and caspase-3.

  • Cytochrome c Release: The compound triggers the release of cytochrome c from the mitochondria into the cytosol.

G Proposed Apoptotic Pathway of a Related ent-Kaurane compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid bcl2 Bcl-2 compound->bcl2 inhibition bax Bax compound->bax activation mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A potential apoptotic pathway based on a structurally similar compound.

Conclusion

This compound is a naturally occurring diterpenoid with a unique and complex chemical structure. While its physical and chemical properties are reasonably well-documented, further research is needed to fully elucidate its biological activities and mechanisms of action. The pro-apoptotic pathways identified for structurally similar compounds suggest a promising avenue for future investigation into the therapeutic potential of this molecule, particularly in the areas of antimicrobial and anticancer drug discovery.

References

In-Depth Technical Guide on the Biological Activity of ent-kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the biological activity of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. Due to the limited availability of detailed public data on this specific compound, this guide also provides an in-depth analysis of the closely related and extensively studied compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (commonly abbreviated as 5F ). The structural similarities and shared ent-kaurane scaffold suggest potential overlaps in biological activity, making the data on 5F a valuable reference for researchers in the field. This document clearly distinguishes between the information pertaining to each compound.

This compound: An Overview

This compound is a diterpenoid compound belonging to the ent-kaurane class of natural products. These compounds are characterized by a tetracyclic carbon skeleton.

Sourcing and General Characteristics

This compound has been isolated from plant species within the Euphorbiaceae family. Its structure, featuring an epoxy ring, a hydroxyl group, and a carboxylic acid moiety, contributes to its potential biological activities. It is hypothesized to possess anti-inflammatory and cytotoxic properties, though detailed in vitro and in vivo studies are not widely published.[1]

Reported Biological Activities

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F): A Detailed Analysis

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) is a well-studied ent-kaurane diterpenoid isolated from the fern Pteris semipinnata L.. It has demonstrated significant anticancer activity across a range of human cancer cell lines.

Cytotoxic Activity

5F exhibits dose- and time-dependent cytotoxic effects on various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)
A549Lung CancerNot specified, dose-dependent inhibition up to 80 µg/mL24, 48, 72
NCI-H23Lung CancerNot specified, synergistic effects with cisplatinNot specified
CNE-2ZNasopharyngeal CarcinomaDose-dependent inhibition up to 80 µg/mL24, 48, 72
C26Murine Colon CarcinomaDose-dependent inhibition up to 80 µg/mL24, 48, 72
HepG2Hepatocellular CarcinomaNot specified, apoptosis inducedNot specified
FROAnaplastic Thyroid CarcinomaConcentration- and time-dependentNot specified
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism underlying the anticancer activity of 5F is the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle.

5F has been shown to induce apoptosis through the intrinsic, or mitochondrial-mediated, pathway. This involves:

  • Upregulation of Pro-apoptotic Proteins: An increase in the expression of Bax, a pro-apoptotic member of the Bcl-2 family.

  • Downregulation of Anti-apoptotic Proteins: A decrease in the expression of Bcl-2, an anti-apoptotic protein.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

  • Release of Cytochrome c and AIF: This results in the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

In addition to inducing apoptosis, 5F can arrest the cell cycle at the G2/M phase in cancer cells, thereby preventing cell division and proliferation.[3][4][5]

Modulation of Signaling Pathways

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a crucial role in inflammation, cell survival, and proliferation in many cancers.[2][6][7] 5F has been shown to inhibit the NF-κB signaling pathway. This inhibition is thought to contribute to its pro-apoptotic effects, as NF-κB controls the expression of several anti-apoptotic genes, including Bcl-2.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB Inhibits NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates 5F 5F 5F->IKK Inhibits NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Gene_Transcription Gene Transcription (e.g., Bcl-2) DNA->Gene_Transcription Promotes

Inhibition of the NF-κB Signaling Pathway by 5F.

The following diagram illustrates the mitochondrial-mediated apoptosis pathway induced by 5F.

Apoptosis_Pathway 5F 5F Bcl2 Bcl-2 (Anti-apoptotic) 5F->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 5F->Bax Promotes Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Membrane CytC Cytochrome c Mitochondrion->CytC Releases AIF AIF Mitochondrion->AIF Releases Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Mitochondrial-Mediated Apoptosis Induced by 5F.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well in 200 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 5F (e.g., 0, 5, 10, 20, 40, 80 µg/mL). Include a vehicle control (e.g., DMSO or propylene (B89431) glycol).

  • Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of 5F for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax.

  • Protein Extraction: Treat cells with 5F, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with 5F Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Flow_Cytometry Annexin V/PI Staining for Apoptosis Compound_Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression Compound_Treatment->Western_Blot Viability_Data IC50 Calculation MTT_Assay->Viability_Data Apoptosis_Data Quantification of Apoptotic Cells Flow_Cytometry->Apoptosis_Data Protein_Data Densitometry of Protein Bands Western_Blot->Protein_Data

General Experimental Workflow for Assessing 5F Activity.

Conclusion

While detailed biological data for this compound remains limited, the extensive research on the closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F), provides valuable insights into the potential therapeutic applications of this class of ent-kaurane diterpenoids. The potent cytotoxic and pro-apoptotic activities of 5F, mediated through the modulation of key signaling pathways like NF-κB, highlight its promise as a lead compound for the development of novel anticancer agents. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Preliminary Anticancer Screening of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the preliminary anticancer screening of the ent-kaurane diterpenoid, ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. Direct experimental data on the anticancer activity of this specific compound is limited in publicly accessible literature. Therefore, this document presents a comprehensive analysis of a structurally analogous compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (designated as 5F) , to provide insights into the potential anticancer properties of the target compound. This guide summarizes the cytotoxic effects of 5F against various cancer cell lines, details the experimental methodologies employed in these studies, and visualizes the associated cellular signaling pathways and experimental workflows.

Introduction

This guide leverages the available research on the closely related ent-kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F), to build a comprehensive technical profile. 5F has been shown to exert antitumor activity in several human malignant cancer cell lines by inducing apoptosis.[1] The findings presented herein for 5F can serve as a valuable reference for directing future research and drug development efforts for this compound and other related compounds.

Quantitative Data Summary

The cytotoxic activity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) has been evaluated against several human cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

Cell LineCancer TypeParameterValueReference
CNE-2ZNasopharyngeal CarcinomaIC50Not explicitly stated, but dose-dependent suppression of viability observed up to 80 µg/ml[5][6]
FROAnaplastic Thyroid CarcinomaApoptosis InductionConcentration- and time-dependent[5]

Table 2: Effect of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) on Cell Cycle Distribution in CNE-2Z Cells

5F Concentration (µg/ml)% of Cells in G2/M Phase (24h treatment)Reference
511.04[7]
1012.59[7]
2015.48[7]
4034.5[7]
8032.88[7]

Experimental Protocols

The following are detailed methodologies for key experiments performed to assess the anticancer activity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F).

Cell Culture and Viability Assay
  • Cell Lines: Human nasopharyngeal carcinoma (CNE-2Z) cells were used.

  • Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Viability Assay (MTT Assay):

    • Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

    • The cells were then treated with varying concentrations of 5F for different time points (e.g., 24, 48, 72 hours).

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis
  • Procedure:

    • CNE-2Z cells were treated with different concentrations of 5F for 24 hours.[7]

    • After treatment, both floating and adherent cells were collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol (B145695) overnight.

    • The fixed cells were then washed with PBS and incubated with RNase A and the fluorescent DNA stain propidium (B1200493) iodide (PI).

    • The DNA content of the cells was analyzed using a flow cytometer.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.[7]

Apoptosis Analysis
  • Mechanism Investigation:

    • Western Blotting: To investigate the molecular mechanism of apoptosis, the expression levels of key apoptotic proteins were analyzed. Cells were treated with 5F, and total protein was extracted. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies against proteins such as Bax, Bcl-2, caspase-3, caspase-9, and cytochrome c, followed by incubation with a secondary antibody. The protein bands were visualized using a chemiluminescence detection system.

    • Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential were assessed using fluorescent dyes like JC-1. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of apoptosis.

    • NF-κB Activity: The effect of 5F on the NF-κB signaling pathway was investigated, as this pathway is crucial for cell survival. This can be done by examining the expression and localization of NF-κB pathway components like p65 and IκB.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anticancer activity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) and the general experimental workflows.

G cluster_0 Cell Viability and Cytotoxicity Assessment A Cancer Cell Culture (e.g., CNE-2Z) B Treatment with ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) (Varying Concentrations and Durations) A->B C MTT Assay B->C D Measurement of Absorbance C->D E Calculation of Cell Viability and IC50 Values D->E

Fig. 1: Experimental workflow for assessing cell viability. (Within 100 characters)

G cluster_1 Apoptosis Induction Pathway of 5F F ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) G Inhibition of NF-κB Activation F->G H Downregulation of Bcl-2 G->H I Upregulation of Bax G->I J Mitochondrial Outer Membrane Permeabilization H->J I->J K Release of Cytochrome c J->K L Activation of Caspase-9 K->L M Activation of Caspase-3 L->M N Apoptosis M->N

Fig. 2: Proposed apoptotic signaling pathway of 5F. (Within 100 characters)

G cluster_2 Cell Cycle Analysis Workflow P Cell Treatment with 5F Q Cell Harvesting and Fixation P->Q R Propidium Iodide (PI) Staining Q->R S Flow Cytometry Analysis R->S T Determination of Cell Cycle Phase Distribution (G2/M Arrest) S->T

Fig. 3: Workflow for cell cycle analysis. (Within 100 characters)

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently lacking in the public domain, the available data for the structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F), provides a strong rationale for its further investigation. The demonstrated ability of 5F to induce apoptosis and cell cycle arrest in cancer cells highlights the potential of the ent-kaurane diterpenoid scaffold as a source of novel anticancer agents. Future studies should focus on the direct evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic profile and elucidate its specific mechanisms of action. The experimental protocols and mechanistic insights detailed in this guide for the surrogate compound 5F offer a solid foundation for designing and executing such preclinical investigations.

References

Antibacterial Properties of Diterpenoid Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Diterpenoids, a diverse class of natural products with a C20 carbon skeleton, have emerged as a promising source of novel antibacterial agents. This guide provides an in-depth technical overview of the antibacterial properties of various diterpenoid compounds, targeting researchers, scientists, and drug development professionals. It covers their mechanisms of action, summarizes quantitative antibacterial activity data, and provides detailed experimental protocols for their evaluation. Furthermore, this guide utilizes visualizations to illustrate key experimental workflows and molecular pathways, offering a comprehensive resource for the exploration and development of diterpenoid-based antibacterial therapies in an era of increasing antimicrobial resistance.

Introduction

The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action.[1] Natural products, particularly those derived from plants, have historically been a rich source of new drugs and continue to be a promising avenue for the discovery of new antibacterial scaffolds.[1] Diterpenoids, a large and structurally diverse group of secondary metabolites, have demonstrated a broad spectrum of biological activities, including potent antibacterial effects against a range of clinically relevant pathogens.[1][2]

This technical guide delves into the core antibacterial properties of diterpenoid compounds, focusing on their potential as leads for new drug development. We will explore the diverse chemical structures of antibacterial diterpenoids, their varied mechanisms of action, and provide a comprehensive summary of their in vitro activity.

Major Classes of Antibacterial Diterpenoids

The antibacterial activity of diterpenoids is often associated with their specific chemical structures. Several major classes have been identified as having significant antimicrobial potential.

  • Abietane Diterpenoids: This class, characterized by a tricyclic skeleton, includes compounds like carnosic acid, totarol, and dehydroabietic acid.[3][4] They are known for their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

  • Kaurane Diterpenoids: These tetracyclic diterpenoids, such as kaurenoic acid and its derivatives, have shown notable activity against oral pathogens like Streptococcus mutans.[5][6]

  • Clerodane Diterpenoids: This bicyclic class of diterpenoids has also been reported to possess antibacterial properties against various pathogenic and food spoilage microorganisms.

Mechanisms of Antibacterial Action

Diterpenoid compounds exert their antibacterial effects through a variety of mechanisms, often targeting essential bacterial processes and structures.

Disruption of Bacterial Cell Membranes

A primary mechanism of action for many diterpenoids is the disruption of the bacterial cell membrane's integrity.[7] Their lipophilic nature allows them to intercalate into the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[7][8] This disruption can also dissipate the membrane potential, affecting vital cellular processes.

cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Phospholipid_Bilayer Phospholipid Bilayer Increased_Permeability Increased Permeability Phospholipid_Bilayer->Increased_Permeability Membrane_Proteins Membrane Proteins Diterpenoid Diterpenoid Diterpenoid->Phospholipid_Bilayer Intercalation Leakage Leakage of Ions & Metabolites Increased_Permeability->Leakage Dissipation_of_Potential Dissipation of Membrane Potential Increased_Permeability->Dissipation_of_Potential Cell_Death Cell Death Leakage->Cell_Death Dissipation_of_Potential->Cell_Death

Caption: Diterpenoid-induced cell membrane disruption pathway.
Inhibition of Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively extrude antibiotics from the cell, contributing significantly to multidrug resistance.[9] Certain diterpenoids, such as totarol, have been shown to inhibit the activity of these pumps, thereby restoring the efficacy of conventional antibiotics.[9][10] This synergistic effect makes them attractive candidates for combination therapies.

cluster_cell Bacterial Cell Efflux_Pump Efflux Pump (e.g., NorA) Antibiotic Antibiotic Efflux_Pump->Antibiotic Extrusion Antibiotic_Target Antibiotic_Target Antibiotic->Efflux_Pump Efflux Antibiotic->Antibiotic_Target Action Diterpenoid Diterpenoid Diterpenoid->Efflux_Pump Inhibition

Caption: Diterpenoid inhibition of a bacterial efflux pump.
Targeting Bacterial Cell Division

The FtsZ protein is a crucial component of the bacterial cytoskeleton and plays a vital role in cell division by forming the Z-ring at the division site.[11] Some diterpenoids are hypothesized to interfere with FtsZ polymerization and Z-ring formation, leading to filamentation of the bacteria and inhibition of cell division.[11]

Inhibition of Virulence Factors

Beyond direct bactericidal or bacteriostatic effects, some diterpenoids can attenuate bacterial virulence. For instance, carnosic acid has been shown to inhibit the expression of genes regulated by the agr quorum-sensing system in S. aureus, which controls the production of various toxins and virulence factors.[12] Another potential target is Sortase A, a transpeptidase that anchors surface proteins involved in virulence to the cell wall of Gram-positive bacteria. Inhibition of this enzyme would prevent the proper display of these virulence factors.

cluster_pathways Virulence Regulation Pathways cluster_outcomes Outcomes Diterpenoid Diterpenoid Quorum_Sensing Quorum Sensing (e.g., agr system) Diterpenoid->Quorum_Sensing Inhibition Sortase_A Sortase A Diterpenoid->Sortase_A Inhibition Reduced_Toxin_Production Reduced Toxin Production Quorum_Sensing->Reduced_Toxin_Production Impaired_Adhesion Impaired Adhesion Sortase_A->Impaired_Adhesion

Caption: Diterpenoid inhibition of bacterial virulence pathways.

Quantitative Antibacterial Activity

The in vitro antibacterial activity of diterpenoids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various diterpenoid compounds against a selection of pathogenic bacteria.

Table 1: Antibacterial Activity of Abietane Diterpenoids

CompoundBacterial StrainMIC (µg/mL)Reference
Carnosic acidStaphylococcus aureus64[11]
Carnosic acidStaphylococcus epidermidis64[11]
TotarolStaphylococcus aureus0.78 - 3.2[3][13]
TotarolMethicillin-resistant S. aureus (MRSA)0.78[13]
TotarolStreptococcus mutans0.78[11]
Dehydroabietic acidBacillus subtilis1.9[8]
Dehydroabietic acid derivative (11c)Bacillus subtilis1.9[8]
Dehydroabietic acid derivative (12d)Bacillus subtilis0.9 - 1.9[8]
Dehydroabietic acid derivative (13i)Staphylococcus aureus1.9[8]
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinateMethicillin-resistant S. aureus (MRSA)8[4][14]
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinateStaphylococcus epidermidis8[4][14]
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinateStreptococcus mitis8[4][14]

Table 2: Antibacterial Activity of Kaurane Diterpenoids

CompoundBacterial StrainMIC (µg/mL)Reference
Kaurenoic acidStreptococcus mutans10[6]
Kaurenoic acidStreptococcus sobrinus10[6]
Kaurenoic acidStreptococcus mitis10[6]
Kaurenoic acidStreptococcus sanguinis10[6]
Kaurenoic acidLactobacillus casei10[6]
Sigesbeckin AMethicillin-resistant S. aureus (MRSA)64[1][15]
Sigesbeckin AVancomycin-resistant Enterococci (VRE)64[1][15]
ent-kaur-16-en-19-oic acidMethicillin-resistant S. aureus (MRSA)64[2]

Table 3: Synergistic Activity of Diterpenoids with Antibiotics

DiterpenoidAntibioticBacterial StrainFIC IndexInterpretationReference
TotarolMethicillinMethicillin-resistant S. aureus (MRSA)≤0.5Synergy[7]
Sigesbeckin CDoxorubicinMethicillin-resistant S. aureus (MRSA)≤0.5Synergy[1][15]
Sigesbeckin CVancomycinMethicillin-resistant S. aureus (MRSA)≤0.5Synergy[1][15]
ent-kaur-16-en-19-oic acidDoxorubicinVancomycin-resistant Enterococci (VRE)≤0.5Synergy[1][15]
ent-kaur-16-en-19-oic acidVancomycinVancomycin-resistant Enterococci (VRE)≤0.5Synergy[1][15]

FIC Index: Fractional Inhibitory Concentration Index. ≤0.5 indicates synergy; >0.5 to 4 indicates an additive or indifferent effect; >4 indicates antagonism.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antibacterial properties of diterpenoid compounds.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps for determining the MIC of a diterpenoid compound using the broth microdilution method in a 96-well plate format.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Diterpenoid in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Diterpenoid compound of interest

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Diterpenoid Stock Solution: Dissolve the diterpenoid compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Setting up the Microdilution Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the diterpenoid stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well containing the compound.

    • This will create a range of decreasing concentrations of the diterpenoid across the plate.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the diterpenoid that completely inhibits visible bacterial growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. A significant reduction in OD compared to the growth control indicates inhibition.

Checkerboard Assay for Synergy Testing

This protocol describes the checkerboard method to assess the synergistic, additive, indifferent, or antagonistic interactions between a diterpenoid and a conventional antibiotic.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the diterpenoid and the antibiotic at concentrations four times their respective MICs.

  • Setting up the Checkerboard Plate:

    • In a 96-well plate, create a two-dimensional array of concentrations.

    • Along the x-axis, perform serial dilutions of the diterpenoid.

    • Along the y-axis, perform serial dilutions of the antibiotic.

    • The resulting plate will contain various combinations of the two agents.

    • Include wells with each agent alone to redetermine their individual MICs under the assay conditions.

  • Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.

  • Data Analysis and Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FIC for each agent:

      • FIC of Diterpenoid = (MIC of Diterpenoid in combination) / (MIC of Diterpenoid alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI):

      • FICI = FIC of Diterpenoid + FIC of Antibiotic

    • Interpret the FICI as follows:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive or Indifference

      • 4.0: Antagonism[16]

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal or bacteriostatic activity of a diterpenoid compound over time.

Procedure:

  • Preparation:

    • Prepare tubes containing CAMHB with the diterpenoid at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without the diterpenoid.

  • Inoculation: Inoculate each tube with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the diterpenoid and the growth control.

    • A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a < 3-log₁₀ reduction.

Conclusion and Future Directions

Diterpenoid compounds represent a vast and structurally diverse source of promising antibacterial agents. Their multifaceted mechanisms of action, including cell membrane disruption, efflux pump inhibition, and interference with essential cellular processes, offer potential solutions to combat the growing threat of antimicrobial resistance. The quantitative data presented in this guide highlight the potent activity of several diterpenoid classes against clinically important bacteria, including drug-resistant strains.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of diterpenoid scaffolds to optimize antibacterial potency and reduce toxicity.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets of these compounds to aid in rational drug design.

  • In Vivo Efficacy and Safety: Evaluation of the most promising diterpenoid candidates in animal models of infection to assess their therapeutic potential and safety profiles.

  • Combination Therapies: Further exploration of the synergistic potential of diterpenoids with existing antibiotics to overcome resistance and enhance treatment outcomes.

The continued investigation of diterpenoids holds significant promise for the discovery and development of the next generation of antibacterial drugs. This technical guide serves as a foundational resource to stimulate and support these critical research and development efforts.

References

Unveiling the Therapeutic Potential of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a complex diterpenoid isolated from the medicinal plant Nouelia insignis, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Belonging to the ent-kaurane class of natural products, this molecule possesses a unique tetracyclic structure that is the basis for its diverse biological activities. This technical guide provides a comprehensive review of the current scientific literature on this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of its known mechanisms of action.

Physicochemical Properties

PropertyValueReference
CAS Number77658-46-9[1][2]
Molecular FormulaC20H30O4[1][2]
Molecular Weight334.4 g/mol [3]
AppearancePowder[2]
Purity≥98%[2]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage2-8°C, protected from air and light[2]

Biological Activities and Mechanism of Action

Current research indicates that this compound exhibits a range of promising biological activities, primarily centered around its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

While specific cytotoxic data for this compound is still emerging in the public domain, the broader class of ent-kaurane diterpenoids has been extensively studied for its anticancer effects. The primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) in cancer cells.

General Signaling Pathway for Apoptosis Induction by ent-Kaurane Diterpenoids:

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax/Bcl-2 Bax/Bcl-2 Bax/Bcl-2->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 ent-Kaurane ent-Kaurane ent-Kaurane->Bax/Bcl-2 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: General overview of apoptosis induction by ent-kaurane diterpenoids.

Studies on related ent-kaurane diterpenoids suggest that they can modulate the expression of key apoptotic proteins. For instance, they have been shown to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[4] Specifically, the activation of caspase-8 (involved in the extrinsic pathway) and caspase-9 (involved in the intrinsic pathway) converges on the executioner caspase-3, which orchestrates the dismantling of the cell.[4]

Antibacterial Activity

This compound has been reported to possess antibacterial properties. The proposed mechanism involves the disruption of bacterial cell membranes and potential interference with protein synthesis.[3] However, specific minimum inhibitory concentration (MIC) values against various bacterial strains are not yet widely available in the literature.

Anti-inflammatory Activity

Research on diterpenoids from Nouelia insignis, including compounds structurally related to this compound, has demonstrated anti-inflammatory effects. A key mechanism identified is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a target for anti-inflammatory therapies. While the direct NO-inhibitory activity of this compound requires further quantification, the activity of its close analogs suggests it may act through a similar pathway.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. Below are generalized protocols based on standard methodologies used for assessing the bioactivities of natural products.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Assay:

mtt_workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with ent-11,16-Epoxy-15- hydroxykauran-19-oic acid Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.[5]

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

Antibacterial Testing: Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination:

mic_workflow Serial_Dilution Perform serial dilutions of the compound in a 96-well plate Inoculation Inoculate each well with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium from a fresh culture.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Future Directions

The current body of research provides a solid foundation for the further investigation of this compound as a potential therapeutic agent. Future studies should focus on:

  • Quantitative Bioactivity Profiling: A comprehensive evaluation of its cytotoxic effects against a panel of cancer cell lines to determine its potency and selectivity, reporting specific IC50 values.

  • Detailed Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways involved in its anticancer, antibacterial, and anti-inflammatory activities. This includes investigating its direct interactions with apoptotic proteins, bacterial enzymes, and inflammatory mediators.

  • In Vivo Efficacy and Pharmacokinetics: Assessment of its therapeutic efficacy in animal models of cancer, bacterial infections, and inflammation. Pharmacokinetic studies are also essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

Conclusion

This compound is a promising natural product with demonstrated potential in oncology, infectious diseases, and inflammation. While the initial findings are encouraging, further rigorous scientific investigation is required to fully characterize its pharmacological profile and to validate its therapeutic potential. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate and guide future research in this exciting area of drug discovery.

References

In-Depth Technical Guide: Ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the diterpenoid compound ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. The guide covers its chemical identity, and available data on its biological activities, with a focus on its potential as an anticancer and antibacterial agent. Due to limited specific experimental data for this exact compound, this guide incorporates detailed information from its close structural analog, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, to infer potential mechanisms of action and biological effects.

Chemical Identity and Synonyms

This compound is a naturally occurring diterpenoid that has been isolated from Nouelia insignis. Its complex chemical structure and various naming conventions have led to several synonyms and identifiers.

IdentifierValue
Primary Name This compound
IUPAC Name (1R,4S,5R,9R,10S,11S,13R,14R,16S)-16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.1¹¹,¹⁴.0¹,¹⁰.0⁴,⁹]heptadecane-5-carboxylic acid
CAS Number 77658-46-9
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.45 g/mol
Alternative Names (4alpha,11beta,15beta,16alpha)-11,16-Epoxy-15-hydroxykauran-18-oic acid

Biological Activity and Quantitative Data

However, extensive research on the structurally similar diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (often referred to as 5F in literature), provides valuable insights into the potential bioactivity.

Table of Cytotoxic Activity for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F)

Cell LineCancer TypeReported IC₅₀Citation
CNE-2ZNasopharyngeal CarcinomaApproximately 20 µg/mL[1]
FROAnaplastic Thyroid CarcinomaDose- and time-dependent cytotoxicity observed[2]
Laryngeal Cancer LinesLaryngeal CancerDose-dependent cell death induced[3]
SGC7901Human Gastric CancerConcentration- and time-dependent inhibition of proliferation[4]

Experimental Protocols

Detailed experimental protocols used specifically for this compound are not published. However, the following are standard and widely accepted protocols for evaluating the cytotoxic and antibacterial activities of natural product compounds like diterpenoids.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Plating: Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Crystal Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized suspension of the target bacteria.

  • Serial Dilution: Perform two-fold serial dilutions of the test compound in a 96-well microplate containing a suitable growth medium.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the microplate under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanism of Action

Direct studies on the signaling pathways modulated by this compound are lacking. However, research on its analog, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F), has elucidated a pro-apoptotic mechanism of action in cancer cells, primarily through the mitochondrial pathway.[2][3][5][6] It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.

The proposed pathway involves the induction of cellular stress, leading to the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[2] This, in turn, can lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4][5] Furthermore, this class of compounds has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[3][6] The culmination of these events is the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death (apoptosis).[2][5]

Apoptosis_Signaling_Pathway Inferred Apoptotic Signaling Pathway Compound ent-11,16-Epoxy-15- hydroxykauran-19-oic acid ROS ROS Generation Compound->ROS JNK JNK Activation Compound->JNK NFkB NF-κB Inhibition Compound->NFkB ROS->JNK Bax Bax ↑ JNK->Bax Bcl2 Bcl-2 ↓ NFkB->Bcl2 Mitochondria Mitochondrial Permeability ↑ Bax->Mitochondria Bcl2->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Inferred apoptotic signaling pathway for the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of the cytotoxic potential of this compound.

Cytotoxicity_Workflow Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cancer Cell Line Selection & Culture C Cell Seeding (96-well plates) A->C B Compound Preparation (Stock Solution) D Treatment with Serial Dilutions B->D C->D E Incubation Period (e.g., 48h) D->E F MTT Assay E->F G Absorbance Reading (570 nm) F->G H IC50 Value Determination G->H

A typical workflow for assessing cytotoxicity.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the bioactive diterpenoid, ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. This compound, a member of the kaurane (B74193) family of natural products, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic effects. The described protocol provides a comprehensive guide for the isolation of this compound from crude plant extracts or synthetic reaction mixtures, ensuring high purity suitable for subsequent biological assays and structural elucidation.

Introduction

This compound is a tetracyclic diterpenoid characterized by a kaurane skeleton.[1][2] These types of compounds are often found in various plant species and are known for their diverse biological activities.[3][4] The purification of individual diterpenoids from complex natural extracts presents a significant challenge due to the presence of structurally similar compounds. High-performance liquid chromatography is a powerful technique for the separation and purification of such molecules. This document provides a detailed protocol for the purification of this compound using RP-HPLC with UV detection.

Experimental Protocols

Sample Preparation

A critical step for successful HPLC purification is the preparation of a clean sample free of particulate matter.

  • Extraction: For natural product isolation, the dried and powdered plant material is typically extracted with a suitable organic solvent such as methanol (B129727) or ethanol. A common procedure involves ultrasonic-assisted extraction to enhance efficiency.[3]

  • Filtration: The crude extract is filtered to remove solid plant debris.

  • Solvent Evaporation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Reconstitution and Filtration: The residue is dissolved in a minimal amount of the HPLC mobile phase (or a compatible solvent like methanol) and filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]

HPLC Instrumentation and Conditions

The following HPLC system and parameters are recommended for the purification of this compound.

ParameterSpecification
HPLC System A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
Column Reversed-Phase C18, 5 µm, 10 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-95% B; 30-35 min: 95% B; 35-40 min: 30% B
Flow Rate 4.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 500 µL (dependent on sample concentration)

Note: The gradient profile may require optimization depending on the complexity of the sample matrix.

Fraction Collection

Fractions are collected based on the retention time of the target peak corresponding to this compound. Automated fraction collectors triggered by UV signal intensity are recommended for precise collection.

Post-Purification Analysis

The purity of the collected fractions should be assessed by analytical HPLC using a similar method with a reduced flow rate and injection volume. The identity of the compound can be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes representative data for the HPLC purification of this compound.

CompoundRetention Time (min)Purity (%)Recovery (%)
This compound18.5>9885
Impurity 115.2--
Impurity 221.8--

Note: These values are representative and may vary depending on the specific sample and HPLC system.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis A Plant Material Extraction B Filtration A->B C Solvent Evaporation B->C D Reconstitution & Final Filtration C->D E HPLC Injection D->E Purified Sample Ready for Analysis F Gradient Elution E->F G UV Detection F->G H Fraction Collection G->H I Purity Check (Analytical HPLC) H->I J Structural Confirmation (MS, NMR) I->J

Caption: Workflow for the purification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the purification of this compound. The detailed protocol for sample preparation, HPLC conditions, and post-purification analysis will be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The high purity of the isolated compound will facilitate accurate biological evaluation and further research into its therapeutic potential.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a diterpenoid with potential therapeutic applications.[1] The protocols outlined below detail the experimental procedures for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra to facilitate the structural elucidation and characterization of this complex natural product.

Introduction

This compound is a member of the kaurane (B74193) family of diterpenoids, a class of natural products known for their diverse biological activities.[2] This particular compound has been isolated from plant species such as Nouelia insignis and has garnered interest for its potential antibacterial and anticancer properties.[1][][4][5] Accurate structural determination is a critical step in the drug discovery and development process, and NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the chemical structure of such complex molecules in solution.[6]

This document provides a summary of the expected ¹H and ¹³C NMR spectral data for a closely related analogue, noueinsiancin H, which shares the core ent-kaurane skeleton with an 11,16-epoxy bridge, and outlines the standard protocols for acquiring the necessary NMR data for structural confirmation. The data presented is based on compounds isolated from Nouelia insignis.[7][8]

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for noueinsiancin H, a structurally similar compound to this compound, in CD₃OD.[7][8] This data serves as a reference for the expected chemical shifts and coupling constants.

Table 1: ¹H NMR Data of Noueinsiancin H (500 MHz, CD₃OD) [7][8]

PositionδH (ppm)MultiplicityJ (Hz)
11.85, 1.18m
21.86, 0.85m
32.17, 0.67t12.0
52.13, 1.57m
61.86, 1.42m
71.91, 1.42m
92.16, 1.05m
114.09m
122.16, 1.04m
132.41, 0.96t12.2
141.05m
153.99overlap
171.11s
181.11s
201.85, 1.70m

Table 2: ¹³C NMR Data of Noueinsiancin H (125 MHz, CD₃OD) [7][8]

PositionδC (ppm)DEPT
142.6CH₂
220.2CH₂
335.0CH₂
449.7C
542.0CH
627.1CH₂
734.4CH₂
849.9C
935.7CH
1041.2C
1164.7CH
1227.2CH₂
1325.9CH
1420.3CH₂
1571.5CH
1664.8C
1718.9CH₃
1827.0CH₃
19181.6C
2039.1CH₃

Experimental Protocols

The following protocols describe the standard procedures for the NMR analysis of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent may depend on the sample's solubility.[9]

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for analyzing small sample quantities.[10]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Used to differentiate between CH, CH₂, and CH₃ signals.

    • CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • 2D COSY (Correlation Spectroscopy):

    • Identifies proton-proton (¹H-¹H) scalar couplings, revealing adjacent protons in the molecular structure.

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons with their directly attached carbons (¹JCH).

    • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for connecting different spin systems and elucidating the carbon skeleton.

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivities.

  • Use the 2D NMR spectra (COSY, HSQC, HMBC) to build the molecular structure fragment by fragment and to assemble the complete structure.

Mandatory Visualizations

The following diagrams illustrate the general workflow for NMR analysis and a logical approach to the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis A Purified Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D NMR (¹H, ¹³C, DEPT) C->D E 2D NMR (COSY, HSQC, HMBC) C->E F Fourier Transform & Phasing D->F E->F G Calibration & Integration F->G H Spectral Interpretation G->H I Structure Elucidation H->I

Caption: Experimental workflow for NMR analysis.

structure_elucidation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis H1 ¹H NMR: Proton count, multiplicity, coupling constants COSY COSY: Identify ¹H-¹H spin systems H1->COSY C13 ¹³C & DEPT NMR: Carbon count and type (C, CH, CH₂, CH₃) HSQC HSQC: Connect protons to directly attached carbons C13->HSQC COSY->HSQC HMBC HMBC: Connect fragments via ²JCH and ³JCH correlations HSQC->HMBC Assemble Assemble Fragments & Determine Carbon Skeleton HMBC->Assemble Stereo Stereochemistry (NOESY/ROESY) Assemble->Stereo Final Final Structure Stereo->Final

Caption: Logical pathway for structure elucidation.

References

Application Notes and Protocols for the Mass Spectrometry of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. Found in various plant species, particularly within the Euphorbiaceae family, this compound and its analogues have garnered significant interest due to their diverse biological activities, including potential anti-inflammatory, antimicrobial, and cytotoxic properties. Accurate and reliable analytical methods are paramount for the identification, characterization, and quantification of this compound in complex matrices, such as plant extracts and biological samples. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for this purpose, offering high sensitivity and structural elucidation capabilities.

These application notes provide a comprehensive overview and detailed protocols for the mass spectrometric analysis of this compound.

Molecular Profile

To facilitate mass spectrometric analysis, the fundamental molecular properties of the target analyte are summarized in the table below.

PropertyValue
Chemical Formula C₂₀H₃₀O₄
Molecular Weight 334.45 g/mol
Monoisotopic Mass 334.2144 Da
CAS Number 77658-46-9

Experimental Protocols

Sample Preparation from Plant Material

A robust sample preparation protocol is crucial for the successful analysis of this compound from plant matrices, aiming to efficiently extract the analyte while minimizing interfering substances.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Extraction: Accurately weigh 1 gram of the dried, powdered plant material into a centrifuge tube. Add 10 mL of methanol and vortex vigorously for 1 minute.

  • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully decant the methanolic supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 1-4) on the plant pellet with another 10 mL of methanol to ensure exhaustive extraction. Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined methanolic extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 2 mL of 50% methanol in water.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the target compound with 5 mL of 80% methanol in water.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines the conditions for the separation and detection of this compound using a standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

Instrumentation:

  • HPLC or UHPLC system

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Full Scan Range m/z 100 - 500
Collision Energy (for MS/MS) 10-40 eV (optimized for specific transitions)

Data Presentation

Predicted Mass Spectral Data

The following table summarizes the predicted m/z values for the parent ion and key fragment ions of this compound in negative ion mode ESI-MS. These predictions are based on the fragmentation patterns observed for structurally similar ent-kaurane diterpenoids.[1]

Ion DescriptionPredicted m/zNotes
[M-H]⁻ 333.20Deprotonated molecule
[M-H-H₂O]⁻ 315.19Loss of water from the hydroxyl group
[M-H-CO₂]⁻ 289.21Loss of carbon dioxide from the carboxylic acid group
[M-H-H₂O-CO]⁻ 287.19Subsequent loss of carbon monoxide

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound from a plant matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup final_sample Final Sample cleanup->final_sample lc Liquid Chromatography final_sample->lc ms Mass Spectrometry lc->ms data_acquisition Data Acquisition ms->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: LC-MS analysis workflow.

Proposed Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound under negative ion ESI-MS/MS conditions. The fragmentation is initiated by the deprotonation of the carboxylic acid.

fragmentation_pathway cluster_frags Fragment Ions parent [M-H]⁻ m/z 333.20 frag1 [M-H-H₂O]⁻ m/z 315.19 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 289.21 parent->frag2 - CO₂ frag3 [M-H-H₂O-CO]⁻ m/z 287.19 frag1->frag3 - CO

Caption: Proposed ESI-MS/MS fragmentation.

References

Application Note and Protocol: Cell Viability Assay with ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is a member of the ent-kaurane diterpenoid class of natural products.[1][2] This family of compounds, isolated from various plant species, has garnered significant scientific interest due to a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Structurally related ent-kaurane diterpenoids have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting their potential as therapeutic agents.[1][6][7] The proposed mechanism of action for some ent-kaurane diterpenoids involves the modulation of key signaling pathways, such as the mitochondrial-mediated apoptotic pathway and the NF-κB signaling pathway.[6][8][9]

This document provides a detailed protocol for assessing the effect of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is designed for adherent cells cultured in 96-well plates.

Materials:

  • ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for an additional 4 hours at 37°C.[10][13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Illustrative Cytotoxic Activity of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid on Various Cancer Cell Lines

Cell LineIncubation Time (hours)IC₅₀ (µM)
HeLa (Cervical Cancer)48Value to be determined
A549 (Lung Cancer)48Value to be determined
MCF-7 (Breast Cancer)48Value to be determined
HepG2 (Liver Cancer)48Value to be determined

Note: The IC₅₀ values in this table are placeholders and need to be determined experimentally. Based on the activity of similar ent-kaurane diterpenoids, IC₅₀ values in the low micromolar range are anticipated.[1]

Mandatory Visualization

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 start Seed Cells in 96-well Plate incubation1 Incubate for 24h (37°C, 5% CO₂) start->incubation1 treatment Treat Cells with ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize Formazan with DMSO incubation3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_0 Mitochondrial Apoptosis Pathway cluster_1 NF-κB Signaling Pathway compound ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates nfkb NF-κB compound->nfkb Inhibits cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis proliferation Cell Proliferation & Survival nfkb->proliferation

Caption: Hypothesized signaling pathways affected by the compound.

References

Application Note & Protocol: MTT Assay for Diterpenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay's principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells.[1][2][3] The quantity of the formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[4][5] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of diterpenoid compounds, a diverse class of natural products known for their therapeutic potential, including antitumor activities.[6][7][8]

Special Considerations for Diterpenoid Compounds

Diterpenoids are often hydrophobic and lipophilic in nature.[7] This characteristic requires special attention during experimental setup to ensure accurate and reproducible results.

  • Solubility: Diterpenoids may have poor solubility in aqueous culture media. It is crucial to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it to the final working concentrations in the culture medium. The final concentration of DMSO in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in the experimental design.

  • Compound Interference: Some compounds can directly reduce MTT or interfere with formazan crystal solubilization, leading to inaccurate results.[9][10] It is recommended to run a cell-free control where the diterpenoid compound is added to the medium with MTT but without cells to check for any direct chemical reduction.[4][9][10]

Detailed Experimental Protocol

This protocol is optimized for adherent cells in a 96-well plate format. Modifications may be required for suspension cells or different plate formats.

I. Reagent and Material Preparation

  • Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, as required for the specific cell line.

  • Diterpenoid Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the diterpenoid compound in sterile DMSO. Store at -20°C or -80°C.

  • MTT Reagent (5 mg/mL):

    • Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) or PBS to a final concentration of 5 mg/mL.[11][12]

    • Mix thoroughly by vortexing or sonication.[12]

    • Sterilize the solution by passing it through a 0.2 µm filter.[11][12]

    • Store the solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[11]

  • Solubilization Solution: Several options are available:

    • DMSO: The most common solvent.[2]

    • Acidified Isopropanol: 0.04 M HCl in isopropanol.

    • SDS Solution: 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl. This can be added directly to the media without its prior removal.[13]

II. Experimental Procedure

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density depends on the cell line's growth rate and should be determined empirically.

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the diterpenoid stock solution in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the diterpenoid compound.

    • Include a "vehicle control" (cells treated with medium containing the same final concentration of DMSO) and an "untreated control" (cells in medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.45-0.5 mg/mL).[1][4]

    • Incubate the plate for 2 to 4 hours at 37°C.[3][4] During this time, viable cells will convert the yellow MTT into purple formazan crystals. The optimal incubation time can vary between cell types.

  • Formazan Solubilization:

    • For Adherent Cells (using DMSO/Isopropanol): Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the attached cells.[3][12] Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[3][12]

    • Alternative Method (using SDS): Add 100 µL of the SDS-HCl solution directly to each well without removing the medium.[1]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] The solution should become a homogenous purple color.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[2][4]

    • A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3]

III. Data Analysis

  • Background Subtraction: Average the absorbance values of the blank (medium only) wells and subtract this value from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the diterpenoid compound that reduces cell viability by 50%. This can be calculated by plotting a dose-response curve (Percent Viability vs. Compound Concentration) using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.

Data Presentation: Cytotoxicity of Diterpenoid Compounds

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected diterpenoid compounds against various human cancer cell lines, as determined by the MTT assay.

Diterpenoid CompoundCancer Cell LineIC₅₀ (µM)Reference
LipojesaconitineA549 (Lung)6.0[14]
MDA-MB-231 (Breast)7.3[14]
MCF-7 (Breast)6.4[14]
KB (Cervical)6.9[14]
BiisoespintanolA549 (Lung)51.9[7]
MDA-MB-231 (Breast)73.3[7]
DU145 (Prostate)62.1[7]
A2780 (Ovarian)67.5[7]
Crokokaugenoid AA549 (Lung)1.8[6]
HL-60 (Leukemia)0.9[6]
SMMC-7721 (Liver)2.5[6]
SW480 (Colon)1.6[6]
MCF-7 (Breast)2.1[6]

Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-Well Plate Incubate_24h 2. Incubate (24h) for Cell Adherence Seed_Cells->Incubate_24h Add_Compound 3. Add Diterpenoid Compound Dilutions Incubate_24h->Add_Compound Incubate_Exposure 4. Incubate for Exposure Period (24-72h) Add_Compound->Incubate_Exposure Add_MTT 5. Add MTT Reagent to Wells Incubate_Exposure->Add_MTT Incubate_MTT 6. Incubate (2-4h) for Formazan Formation Add_MTT->Incubate_MTT Solubilize 7. Add Solubilization Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway Diagram

Signaling_Pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Diterpenoid Diterpenoid Compound Diterpenoid->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a diterpenoid.

References

Application Notes and Protocols: Mechanism of Action of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the mechanism of action for the diterpenoid compound ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and its close structural analogs. Due to a greater availability of published research on the related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (hereafter referred to as 5F), this document will focus on its well-documented biological activities as a representative model for this class of compounds. The primary therapeutic potential of these compounds lies in their anti-cancer and antibacterial properties.[1] The core mechanism of anti-cancer action involves the induction of apoptosis (programmed cell death) in malignant cells through the modulation of key signaling pathways.[2][3]

Key Biological Activities:

  • Induction of Apoptosis: The compound is a potent inducer of apoptosis in a variety of human cancer cell lines.[2][4]

  • Mitochondrial-Mediated Apoptosis: The apoptotic process is primarily initiated through the intrinsic mitochondrial pathway. This involves the translocation of Bax to the mitochondria, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and caspase-3.[2]

  • Inhibition of NF-κB Signaling: The compound has been shown to inhibit the activation and induction of the nuclear factor-kappa B (NF-κB) pathway, a critical signaling cascade for promoting cancer cell survival.[2][3]

  • Modulation of MAPK Pathways: The compound activates Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38. The specific roles of these kinases in mediating the compound's effects can be cell-type dependent, contributing to either pro-apoptotic or survival signals.[2][5]

  • Cell Cycle Arrest: In some cancer cell lines, the compound has been observed to induce cell cycle arrest at the G2/M phase.[4][6]

  • Antibacterial Activity: The compound exhibits antibacterial properties, likely by disrupting bacterial cell membranes and potentially interfering with protein synthesis.[1]

Data Presentation

The following tables summarize the quantitative data from key studies on the biological effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F).

Table 1: Summary of In Vitro Anti-Cancer Activity

Cell LineCancer TypeKey FindingsReference
Various human malignant cancer cellsMultiple typesInduces apoptosis through the mitochondrial-mediated pathway.[2]
CNE-2ZNasopharyngeal CarcinomaInduces apoptosis and G2 phase cell cycle arrest; sensitizes cells to cisplatin.[4][6]
Laryngeal cancer cell linesLaryngeal CancerInduces apoptosis by inhibiting NF-κB activation.[3][7]
Anaplastic thyroid carcinoma cellsThyroid CancerInduces apoptosis via a mitochondrial-mediated pathway involving ROS generation and JNK activation.[5]

Table 2: Key Molecular Effects

EffectTarget Protein/MoleculeObservationCell TypeReference
Apoptosis RegulationBaxTranslocated to mitochondriaHuman malignant cancer cells, Anaplastic thyroid carcinoma[2][5]
Apoptosis RegulationBcl-2Down-regulatedHuman malignant cancer cells[2]
Apoptosis ExecutionCaspase-9ActivatedHuman malignant cancer cells[2]
Apoptosis ExecutionCaspase-3ActivatedHuman malignant cancer cells[2]
Apoptosis SignalingCytochrome cReleased into the cytosolHuman malignant cancer cells, Anaplastic thyroid carcinoma[2][5]
Apoptosis SignalingAIFTranslocated from mitochondria to the nucleusHuman malignant cancer cells, Anaplastic thyroid carcinoma[2][5]
Survival SignalingNF-κBActivation/induction inhibitedHuman malignant cancer cells, Laryngeal cancer[2][3]
Cell Cycle Controlp53Wild-type p53 facilitated sensitivity to treatmentHuman malignant cancer cells[2]
MAPK SignalingERK1/2ActivatedLung cancer, Anaplastic thyroid carcinoma[2][5]
MAPK SignalingJNKActivatedAnaplastic thyroid carcinoma[2][5]
MAPK Signalingp38ActivatedAnaplastic thyroid carcinoma[2][5]
Cell CycleCell Cycle PhaseG2 phase arrestNasopharyngeal carcinoma[4][6]

Experimental Protocols

The following are detailed protocols for key experiments to study the mechanism of action of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the dose- and time-dependent cytotoxic effects of the compound on cancer cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

  • Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Cell Treatment: Treat cells with the compound at the desired concentrations for the determined time.

    • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

    • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

  • Objective: To investigate the effect of the compound on the expression and activation of proteins involved in apoptosis, NF-κB, and MAPK signaling pathways.

  • Methodology:

    • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-NF-κB p65, IκBα, p-ERK, p-JNK, p-p38, and loading controls like β-actin or GAPDH).

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compound on cell cycle progression.

  • Methodology:

    • Cell Treatment and Fixation: Treat cells with the compound, harvest, and fix in cold 70% ethanol.

    • Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the key experimental workflows and signaling pathways involved in the mechanism of action.

cluster_workflow Experimental Workflow for Mechanism of Action Study A Cancer Cell Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis (Signaling Proteins) B->E F Cell Cycle Analysis (PI Staining) B->F G Data Interpretation and Conclusion C->G D->G E->G F->G

Caption: A typical experimental workflow for elucidating the mechanism of action.

cluster_pathway Signaling Pathways Modulated by ent-kaurane Diterpenoids cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Mitochondrial Apoptosis Compound This compound MAPK ERK, JNK, p38 Compound->MAPK Activates NFKB NF-κB Compound->NFKB Inhibits Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax Compound->Bax Promotes Survival Pro-survival Genes NFKB->Survival Transcription Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Caspases Caspase-9 & -3 CytC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways affected by the compound leading to apoptosis.

cluster_logic Logical Relationship of Cellular Events A Compound Exposure B Inhibition of NF-κB Pathway A->B C Modulation of Bcl-2 Family Proteins A->C G G2/M Cell Cycle Arrest A->G F Apoptosis B->F Reduces Survival Signals D Mitochondrial Dysfunction C->D Bax↑ / Bcl-2↓ E Caspase Activation D->E Cytochrome c Release E->F G->F Contributes to Cell Death

Caption: A logical diagram illustrating the sequence of cellular events.

References

Application Notes and Protocols for ent-Kaurane Diterpenoids in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

A focus on ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid

Disclaimer: While the inquiry specified ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, detailed experimental data in the public domain is scarce for this specific compound. However, extensive research is available for a structurally related diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (hereafter referred to as 5F ), which has demonstrated significant anti-cancer properties. These application notes and protocols are based on the published findings for 5F and can serve as a strong starting point for researchers investigating related ent-kaurane diterpenoids.

Introduction

Ent-kaurane diterpenoids are a class of natural compounds, some of which have been isolated from the plant Pteris semipinnata L.[1][2][3][4] These compounds have garnered interest in oncological research due to their potential to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[1][2][3][5] This document provides an overview of the application of 5F in cancer cell line research, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cancer cell lines.

Mechanism of Action

5F has been shown to exert its anti-tumor effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[1][2] The key pathways and molecular targets involved include:

  • Induction of Mitochondrial-Mediated Apoptosis: 5F triggers the intrinsic apoptotic pathway. This is characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol.[1][2][3] This, in turn, activates caspase-9 and caspase-3, culminating in apoptotic cell death.[3]

  • Inhibition of the NF-κB Signaling Pathway: 5F has been observed to suppress the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of cell survival and proliferation.[1][2][6] It achieves this by reducing the levels of the p65 subunit of NF-κB and increasing the levels of its inhibitor, IκBα.[1][2] The inhibition of NF-κB contributes to the downregulation of the anti-apoptotic protein Bcl-2.[1]

  • Cell Cycle Arrest at the G2/M Phase: In nasopharyngeal carcinoma (NPC) cells, 5F has been shown to induce cell cycle arrest at the G2/M phase, thereby preventing cancer cells from proceeding through mitosis.[1][2]

  • Modulation of MAPK Signaling: The role of Mitogen-Activated Protein Kinases (MAPKs) in the response to 5F appears to be cell-type dependent. In lung cancer, ERK1/2 activation is pro-apoptotic, while in anaplastic thyroid carcinoma, JNK activation is linked to cell death, and ERK and p38 activation act as survival signals.[3][4]

  • Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, such as anaplastic thyroid carcinoma, 5F has been shown to induce a rapid increase in intracellular ROS levels, contributing to cell death.[4] However, in NPC cells, it was found to reduce ROS production.[1][2]

Data Presentation

Table 1: Effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) on Various Cancer Cell Lines
Cancer Cell LineKey FindingsReferences
Nasopharyngeal Carcinoma (CNE-2Z)Induces apoptosis and G2/M phase cell cycle arrest.[1][2] Increases Bax/Bcl-2 ratio, upregulates cytosolic cytochrome c, decreases NF-κB-p65, and increases IκB.[1][2] Sensitizes cells to cisplatin.[1][2][1][2][7]
Laryngeal CancerInduces apoptosis in a dose-dependent manner.[6] Suppresses inducible NF-κB, inhibits pro-proliferative and anti-apoptotic molecules, and promotes pro-apoptotic Bax.[6][6]
Anaplastic Thyroid Carcinoma (FRO)Induces concentration- and time-dependent apoptotic cell death.[4] Increases intracellular ROS levels and activates JNK.[4] Induces G2 cell cycle block.[4][4]
Human Gastric Cancer (SGC7901)Inhibits proliferation in a concentration- and time-dependent manner.[8] Induces apoptosis associated with decreased Bcl-2 and increased Bax expression.[8][8]
Lung CancerInduces apoptosis where ERK1/2 activation is pro-apoptotic.[3][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of 5F on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5F (e.g., 0, 5, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the extent of apoptosis induced by 5F.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 5F

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the desired concentration of 5F for the specified time.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

Objective: To detect changes in the expression levels of proteins involved in apoptosis and cell signaling pathways.

Materials:

  • Cancer cell line of interest

  • 5F

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, NF-κB p65, IκBα, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with 5F, then lyse them in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Cellular Assays cluster_2 Molecular Analysis start Seed Cancer Cells treatment Treat with ent-Kaurane Diterpenoid start->treatment incubation Incubate for 24-72h treatment->incubation viability Cell Viability (MTT) incubation->viability apoptosis Apoptosis (Annexin V) incubation->apoptosis cell_cycle Cell Cycle (Flow Cytometry) incubation->cell_cycle protein Protein Extraction incubation->protein western Western Blot protein->western

Caption: General experimental workflow for assessing the anti-cancer effects of ent-kaurane diterpenoids.

G cluster_nfkb NF-κB Pathway cluster_mito Mitochondrial Apoptosis Pathway compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) nfkb NF-κB (p65) compound->nfkb downregulates ikb IκBα compound->ikb upregulates bax Bax compound->bax upregulates bcl2_mito Bcl-2 compound->bcl2_mito downregulates bcl2_nfkb Bcl-2 nfkb->bcl2_nfkb promotes transcription ikb->nfkb inhibits cyto_c Cytochrome c release bax->cyto_c promotes bcl2_mito->cyto_c inhibits casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified signaling pathway of 5F-induced apoptosis in cancer cells.

References

Application Notes and Protocols for the Dissolution of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a bioactive diterpenoid compound isolated from plant sources such as Nouelia insignis.[1][2] As with many ent-kaurane diterpenoids, it exhibits a range of biological activities that are of interest in pharmacological research.[3][4][5] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in experimental settings. These application notes provide detailed protocols for the dissolution of this compound to prepare stock and working solutions for various in vitro and in vivo studies.

Physicochemical Properties and Solubility

This compound (CAS: 77658-46-9) has a molecular weight of 334.4 g/mol and a molecular formula of C₂₀H₃₀O₄.[4][6] It is typically supplied as a powder.[6] Based on available data, this compound is soluble in a variety of organic solvents.

Table 1: Solubility of this compound

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO)Preparation of high-concentration stock solutions for in vitro biological assays.DMSO is a versatile solvent compatible with most cell culture experiments at low final concentrations (<0.5%).[7]
AcetoneGeneral laboratory use, some analytical techniques.Volatile and may not be suitable for all biological assays.
ChloroformChemical analysis and extraction.Not typically used for direct application in biological assays due to toxicity.
DichloromethaneChemical analysis and extraction.Similar to chloroform, not recommended for direct use in biological assays.
Ethyl AcetateChromatographic applications and extractions.Limited use in direct biological assays.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator bath

Procedure:

  • Preparation: In a biological safety cabinet, prepare a clean work area. Allow the vial containing this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

    • Carefully weigh a desired amount of the compound (e.g., 1 mg) into the tared tube. Record the exact weight.

  • Calculating the Solvent Volume:

    • Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

      • For 1 mg of compound (0.001 g) and a molecular weight of 334.4 g/mol :

        • Volume (L) = 0.001 g / (334.4 g/mol * 0.01 mol/L) = 0.000299 L = 299 µL

    • Therefore, for every 1 mg of compound, add 299 µL of DMSO.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[8]

    • Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[7]

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7]

Workflow for Preparing Stock Solution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate Compound to Room Temperature B Weigh Compound into Microcentrifuge Tube A->B C Calculate Required DMSO Volume B->C D Add DMSO to Compound C->D E Vortex/Sonicate Until Dissolved D->E F Aliquot Stock Solution E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a stock solution of this compound.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of working solutions from the 10 mM DMSO stock solution for use in cell culture experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.[8]

  • Serial Dilutions:

    • It is recommended to perform serial dilutions to achieve the desired final concentrations in the cell culture medium.[7] This helps to ensure accurate and homogenous mixing.

    • For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare an intermediate dilution.

      • Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of sterile cell culture medium. Mix well by gentle pipetting.

      • Final Working Solution (e.g., 100 µM): Further dilute the 1 mM intermediate solution 1:10 by adding 10 µL of the intermediate to 90 µL of cell culture medium.

  • Final Concentration in Assay:

    • When adding the working solution to your cell culture wells, ensure that the final concentration of DMSO does not exceed a level that is toxic to your cells, typically below 0.5%.[7]

    • For example, if you add 10 µL of a 100 µM working solution to a final volume of 1 mL in a well, the final concentration of the compound will be 1 µM, and the final DMSO concentration will be 0.01%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your cell culture medium. This is crucial for distinguishing the effects of the compound from those of the solvent.[7]

Signaling Pathway for Solution Preparation

G Stock 10 mM Stock in DMSO Intermediate Intermediate Dilution (e.g., 1 mM in Medium) Stock->Intermediate 1:10 Dilution Working Final Working Solution (e.g., 100 µM in Medium) Intermediate->Working 1:10 Dilution Assay Final Assay Concentration (e.g., 1 µM in Well) Working->Assay Addition to Cells

Caption: Dilution scheme for preparing working solutions from a stock solution.

Safety Precautions:

  • Always handle chemical compounds in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

  • DMSO can facilitate the absorption of substances through the skin; therefore, exercise caution to avoid direct contact.

By following these detailed protocols, researchers can ensure the proper dissolution and handling of this compound, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a naturally occurring diterpenoid compound with the chemical formula C₂₀H₃₀O₄ and a molecular weight of 334.4 g/mol .[1] First isolated from plant species of the Euphorbiaceae family, such as Nouelia insignis, this complex bicyclic molecule is noted for its potential as a lead compound in drug discovery.[1][2] Its structure, featuring epoxy, hydroxy, and carboxylic acid functional groups, contributes to its unique biological activities.[1] This document provides an overview of its known applications, available data, and generalized protocols for its investigation as a research chemical.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 77658-46-9[1]
Molecular Formula C₂₀H₃₀O₄[1]
Molecular Weight 334.4 g/mol [1]
Physical Form Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
Storage For long-term storage, it is recommended to store the compound at -20°C in tightly sealed vials. Stock solutions can be prepared and aliquoted for use, and are generally stable for up to two weeks when stored at -20°C. Before use, allow the product to equilibrate to room temperature for at least one hour.

Biological Activity and Potential Applications

This compound has been identified as a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic properties.[1] The primary reported activities are its antibacterial and anticancer effects.[1]

Anticancer Activity
Antibacterial Activity

The compound exhibits significant antibacterial activity.[1] It is thought to act by disrupting bacterial cell membranes and potentially interfering with protein synthesis.[1] This dual mechanism makes it a candidate for the development of new antibiotics. Specific minimum inhibitory concentration (MIC) values against various bacterial strains have not been detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the reported biological activities, the following are generalized protocols that can be adapted for its investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by the compound.

Materials:

  • This compound

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound at various concentrations for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Currently, there is a lack of specific quantitative data (e.g., IC50, MIC) in the public domain for this compound. Researchers are encouraged to generate and publish such data to enrich the scientific understanding of this compound.

Visualizations

General Workflow for Investigating a Natural Product

The following diagram illustrates a typical workflow for the investigation of a novel natural product like this compound.

G A Isolation & Purification (e.g., from Nouelia insignis) B Structural Elucidation (NMR, MS) A->B C In Vitro Screening (Cytotoxicity, Antimicrobial) B->C D Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) C->D E Signaling Pathway Analysis (Western Blot, qPCR) D->E F In Vivo Studies (Animal Models) D->F G Lead Optimization F->G

General research workflow for a natural product.
Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are yet to be elucidated, many diterpenoids exert their anticancer effects by modulating key cellular signaling pathways. The diagram below represents a generalized apoptotic pathway that is a common target for such compounds. Note: This is a hypothetical representation and has not been experimentally validated for this specific compound.

G cluster_0 A This compound B Cellular Stress / Damage A->B induces C Mitochondrial Pathway B->C activates D Caspase Activation C->D triggers E Apoptosis D->E leads to

Hypothetical apoptotic signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Extraction Yield of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and related ent-kaurane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound has been isolated from the herbs of Nouelia insignis. The ent-kaurane diterpenoids are a large group of natural products found in various plant families, including Asteraceae, Annonaceae, and Euphorbiaceae.

Q2: Which solvents are suitable for the extraction of this compound?

A2: Based on its chemical properties, this compound is soluble in solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. For initial extraction from plant material, polar solvents like methanol (B129727) and ethanol (B145695) (typically 95%) have been effectively used for related ent-kaurane diterpenoids.

Q3: What analytical methods are recommended for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a photodiode array (PDA) detector is a suitable method for quantification. For more sensitive and specific analysis, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is recommended, as it also aids in structural elucidation.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, providing potential causes and recommended solutions.

Low Extraction Yield
Question Possible Cause Recommended Solution
Is the quality of the starting plant material optimal? - Incorrect plant species or part.- Improper harvesting time, leading to lower concentrations of the target compound.- Degradation due to poor post-harvest handling and storage.- Verify the botanical identity of the plant material (Nouelia insignis).- Harvest at a time known for high diterpenoid content.[3][4]- Properly dry the plant material (e.g., at 50°C) and store it in a cool, dark, and dry place to prevent degradation.[5]
Is the sample preparation adequate? - Inefficient grinding of the plant material, resulting in poor solvent penetration.- Grind the dried plant material to a fine and uniform powder to maximize the surface area for extraction.
Is the extraction solvent appropriate? - The polarity of the solvent may not be optimal for solubilizing the target compound.- Start with a polar solvent like methanol or 95% ethanol for the initial extraction.[6]- For further purification, use solvents like ethyl acetate, dichloromethane, or chloroform based on the polarity of the target compound.
Are the extraction parameters optimized? - Suboptimal extraction temperature, time, or solvent-to-solid ratio.- Optimize these parameters. For similar terpenoids, an extraction temperature of around 50-70°C and an extraction time of 1-2 hours have been effective.[5][7]- A higher material-to-solvent ratio (e.g., 1:150) can improve extraction efficiency.[5]
Is there loss of compound during solvent partitioning? - Formation of a stable emulsion, trapping the compound.- The target compound partitioning into the undesired solvent phase.- To break emulsions, try adding brine or centrifuging the mixture.- Gently swirl instead of vigorously shaking the separatory funnel to prevent emulsion formation.[8]- Ensure the pH is appropriate to keep the carboxylic acid group of the target compound in a form that will partition to the desired phase.
Is the compound degrading during the process? - Exposure to excessive heat or light.- Avoid high temperatures during solvent evaporation (use a rotary evaporator at a temperature below 40-50°C).- Protect the extracts from direct light.

Data on Factors Affecting Diterpenoid Extraction Yield

The following tables summarize data from studies on the extraction of related terpenoids, which can serve as a guide for optimizing the extraction of this compound.

Table 1: Effect of Drying Temperature on Total Triterpenoid Content in Ficus racemosa Leaves

Drying Temperature (°C)Total Triterpenoid Content (mg/g DW)
400.1314
500.1242
600.1083
700.0740
Data adapted from a study on Ficus racemosa leaves, suggesting that higher drying temperatures can lead to degradation of terpenoids.[5]

Table 2: Effect of Maceration Temperature on Total Terpenoid Content and Extraction Yield from Severinia buxifolia Bark

Maceration Temperature (°C)Total Terpenoid Content (mg linalool/g DW)Extraction Yield (%)
6453.703.20
26731.483.63
46Not specified4.83
66Not specified4.07
86Not specified3.00
Data adapted from a study on Severinia buxifolia bark, indicating that moderate temperatures can optimize both terpenoid content and overall extract yield.[9]

Experimental Protocols

Protocol 1: General Procedure for ent-Kaurane Diterpenoid Extraction

This protocol is a generalized procedure based on methods used for extracting ent-kaurane diterpenoids from plant materials.

  • Preparation of Plant Material:

    • Dry the aerial parts of Nouelia insignis at a controlled temperature (e.g., 50°C) to a constant weight.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol or methanol at room temperature (or slightly elevated, e.g., 46°C) for 24 hours.[9] Repeat the extraction three times with fresh solvent.

    • Alternatively, use Soxhlet extraction for a more exhaustive extraction, being mindful of the thermal stability of the target compound.

  • Solvent Removal:

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The target compound is expected to be in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

    • Further purify the fractions containing the target compound using preparative HPLC.

Protocol 2: Quantification by HPLC-ELSD

  • Instrumentation: High-Performance Liquid Chromatography system with an Evaporative Light Scattering Detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detector: ELSD.

  • Standard Preparation: Prepare a series of standard solutions of the purified this compound of known concentrations.

  • Calibration Curve: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Sample Analysis: Inject the extract and determine the concentration of the target compound by comparing its peak area to the calibration curve.

Visualizations

Extraction_Workflow A Plant Material (Nouelia insignis) B Drying (50°C) & Grinding A->B C Solvent Extraction (Methanol or 95% Ethanol) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Solvent Partitioning (e.g., Hexane, Ethyl Acetate) E->F G Ethyl Acetate Fraction F->G H Column Chromatography (Silica Gel) G->H I Fraction Collection & Analysis (TLC/LC-MS) H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Yield Start Low Extraction Yield Q1 Check Plant Material Quality Start->Q1 S1 Optimize Harvesting & Storage Q1->S1 Poor Q2 Review Extraction Parameters Q1->Q2 Good S1->Q2 S2 Adjust Solvent, Temp, Time Q2->S2 Suboptimal Q3 Investigate Purification Steps Q2->Q3 Optimal S2->Q3 S3 Optimize Chromatography & Partitioning Q3->S3 Inefficient End Improved Yield Q3->End Efficient S3->End

Caption: A logical troubleshooting guide for addressing low extraction yields.

References

solubility issues of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid?

ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is a diterpenoid natural product.[1][2] Its key properties are summarized in the table below.

PropertyValue
CAS Number 77658-46-9[1][3]
Molecular Formula C₂₀H₃₀O₄[1][3]
Molecular Weight 334.4 g/mol [1][3]
Structure Complex bicyclic diterpenoid[1]
Functional Groups Carboxylic acid, epoxy, hydroxyl[1]
Known Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4]

Q2: Why is this compound expected to have low aqueous solubility?

The molecule possesses a large, hydrophobic tetracyclic diterpene core. While it has polar functional groups (a carboxylic acid and a hydroxyl group) that can interact with water, the nonpolar surface area dominates, leading to poor solubility in aqueous solutions. The carboxylic acid group provides a handle for pH-dependent solubility enhancement.

Q3: What are the initial steps to dissolve ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid?

For initial stock solutions, it is recommended to use an organic solvent in which the compound is known to be soluble, such as dimethyl sulfoxide (B87167) (DMSO).[4] From this stock, further dilutions can be made into the desired aqueous buffer. However, direct dilution may lead to precipitation.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing aqueous solutions of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid.

Issue 1: Precipitation upon dilution of organic stock solution into aqueous buffer.

Cause: The compound is crashing out of solution as the solvent polarity increases dramatically.

Solutions:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous medium.

  • Use a co-solvent: Incorporate a water-miscible organic solvent into your final aqueous solution. See Experimental Protocol 1 for details.

  • Adjust the pH: For compounds with a carboxylic acid group, increasing the pH of the aqueous buffer will deprotonate the acid, forming a more soluble carboxylate salt. Refer to Experimental Protocol 2 .

  • Employ solubilizing agents: Cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility. See Experimental Protocol 3 .

Issue 2: Inconsistent results in biological assays.

Cause: This may be due to partial precipitation or aggregation of the compound in the assay medium, leading to variable effective concentrations.

Solutions:

  • Confirm solubility under assay conditions: Before conducting the assay, perform a visual or spectroscopic check for precipitation at the intended final concentration and in the specific assay medium.

  • Incorporate a surfactant: A low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in the final medium can help maintain solubility and prevent aggregation. Ensure the surfactant itself does not interfere with the assay.

  • Sonication: Gentle sonication of the final solution can help to break up small aggregates, but be cautious as this may not result in a true solution.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This method involves creating a mixed-solvent system to increase solubility.

Methodology:

  • Prepare a high-concentration stock solution of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid in a water-miscible organic solvent (e.g., DMSO, ethanol).

  • In a separate vial, prepare the desired aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the organic stock solution dropwise to achieve the final desired concentration.

  • Monitor for any signs of precipitation.

  • If precipitation occurs, systematically vary the ratio of the co-solvent to the aqueous buffer. Common starting points for co-solvent percentages are 1%, 5%, and 10% (v/v).

Quantitative Data Summary (Example)

Co-solventCo-solvent % (v/v)Maximum Achieved Concentration (µM) without PrecipitationObservations
DMSO1%Data to be filled by user
DMSO5%Data to be filled by user
Ethanol1%Data to be filled by user
Ethanol5%Data to be filled by user
Protocol 2: pH-Dependent Solubility Enhancement

This protocol leverages the carboxylic acid moiety to increase solubility by forming a salt at basic pH.

Methodology:

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).

  • Prepare a concentrated stock solution of the compound in a minimal amount of organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to each buffer to a consistent target concentration.

  • Observe for solubility. A significant increase in solubility is expected at pH values above the pKa of the carboxylic acid.

  • The use of a pH-modifying agent is a common strategy for ionizable drugs.[5]

Quantitative Data Summary (Example)

Buffer pHMaximum Achieved Concentration (µM) without PrecipitationObservations
7.0Data to be filled by user
7.5Data to be filled by user
8.0Data to be filled by user
8.5Data to be filled by user
9.0Data to be filled by user
Protocol 3: Complexation with Cyclodextrins

Cyclodextrins are used to form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.

Methodology:

  • Prepare aqueous solutions of a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of solid ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid to each cyclodextrin solution.

  • Agitate the mixtures at a constant temperature for 24-48 hours to reach equilibrium.

  • Filter the solutions through a 0.22 µm filter to remove undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Complex formation is a promising approach for enhancing the solubility of natural compounds.[6]

Quantitative Data Summary (Example)

Cyclodextrin (HP-β-CD) Conc. (w/v)Measured Solubility (µg/mL)Fold-Increase in Solubility
0% (Control)Data to be filled by user1.0
1%Data to be filled by userCalculate
5%Data to be filled by userCalculate
10%Data to be filled by userCalculate

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Testing cluster_troubleshoot Troubleshooting start Start with solid compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilute Dilute stock into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe precip_yes Precipitation Occurs observe->precip_yes Yes precip_no No Precipitation observe->precip_no No ph_adjust Adjust pH (Protocol 2) precip_yes->ph_adjust cosolvent Add Co-solvent (Protocol 1) precip_yes->cosolvent cyclodextrin Use Cyclodextrin (Protocol 3) precip_yes->cyclodextrin end_node Proceed with Experiment precip_no->end_node ph_adjust->dilute cosolvent->dilute cyclodextrin->dilute

Caption: Workflow for testing and troubleshooting the aqueous solubility of the compound.

ph_solubility cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) compound_acid R-COOH (Protonated form) solubility_low Poorly Water Soluble (Hydrophobic character dominates) compound_acid->solubility_low Result increase_ph Increase pH (add base) compound_acid->increase_ph compound_base R-COO⁻ + H⁺ (Deprotonated salt form) solubility_high More Water Soluble (Ionic character increases) compound_base->solubility_high Result increase_ph->compound_base

Caption: Effect of pH on the solubility of a carboxylic acid-containing compound.

References

Technical Support Center: Enhancing Diterpenoid Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with dissolving diterpenoids in Dimethyl Sulfoxide (DMSO). This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation of your diterpenoid solutions for a wide range of experimental applications.

Frequently Asked Questions (FAQs)

Q1: My diterpenoid is not dissolving in 100% DMSO, even at a low concentration. What are the first steps I should take?

A1: When initial dissolution in DMSO fails, it is essential to address several foundational factors before moving to more complex methods.

  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce its ability to dissolve hydrophobic compounds like many diterpenoids. Always use fresh, anhydrous, high-purity (≥99.9%) DMSO from a tightly sealed container.[1]

  • Ensure Compound Purity and Form: Impurities in your diterpenoid sample can affect solubility. Furthermore, the physical form of the compound matters; amorphous (non-crystalline) solids tend to dissolve more easily than highly stable crystalline forms.

  • Apply Physical Dissolution Aids: Simple physical methods can often overcome initial solubility hurdles.

    • Vigorous Vortexing: Mix the solution vigorously for 1-2 minutes.[1]

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. This uses ultrasonic waves to break down compound aggregates and accelerate dissolution.[1]

    • Gentle Heating: Warm the solution in a water bath set to 30-40°C. This can increase the kinetic energy of the system and improve solubility. However, ensure your diterpenoid is stable at this temperature to avoid degradation.[1]

Q2: I've prepared a clear stock solution in DMSO, but a precipitate forms when I dilute it into my aqueous cell culture medium or buffer. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as "crashing out." It occurs because the diterpenoid, while soluble in the organic solvent DMSO, is poorly soluble in the aqueous environment of your experimental medium once the DMSO is diluted.

Here are several strategies to prevent this:

  • Perform Serial Dilutions: Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous medium. A stepwise, or serial, dilution process is recommended. First, create an intermediate dilution of your stock in 100% DMSO, then add this to your pre-warmed (37°C) aqueous medium while gently vortexing.[1][2]

  • Lower the Final Concentration: Your target concentration may simply exceed the diterpenoid's solubility limit in the final aqueous solution. Try lowering the final working concentration.[2]

  • Minimize Final DMSO Concentration: While DMSO is necessary for the initial stock, its final concentration in cell-based assays should be kept as low as possible (ideally ≤0.1%, and not exceeding 0.5%) to avoid cellular toxicity.[3]

  • Use Co-solvents or Surfactants: For particularly challenging compounds, incorporating co-solvents or surfactants into the formulation can help maintain solubility in the final aqueous solution. See the protocols below for more details.

Q3: What are co-solvents and how can they help improve the solubility of my diterpenoid?

A3: Co-solvents are water-miscible organic solvents that, when mixed with DMSO and then diluted in an aqueous solution, can help keep a hydrophobic compound from precipitating. They essentially create a more favorable "micro-environment" for the compound. Common co-solvents for biological assays include Polyethylene Glycol 400 (PEG400) and ethanol. Surfactants like Tween® 80 can also be used to create stable emulsions.[3]

Q4: How should I properly store my diterpenoid-DMSO stock solutions?

A4: Proper storage is critical to prevent compound precipitation and degradation over time.

  • Store at Low Temperatures: For long-term storage, keep stock solutions at -20°C or -80°C.[3]

  • Aliquot: To avoid repeated freeze-thaw cycles, which can lead to precipitation, dispense the stock solution into smaller, single-use aliquots.[3][4]

  • Use Proper Containers: Store in tightly sealed vials (amber glass is preferable for light-sensitive compounds) to prevent water absorption and solvent evaporation.

  • Desiccate: Store vials in a desiccator to protect them from moisture.[5]

Troubleshooting Guide: A Step-by-Step Approach

Use the following workflow to systematically troubleshoot diterpenoid solubility issues.

G cluster_0 Initial Dissolution in 100% DMSO A Start: Diterpenoid Powder + Anhydrous DMSO B Vortex Vigorously (1-2 min) A->B C Is Solution Clear? B->C D Sonicate (10-15 min) C->D No G Success: Clear Stock Solution C->G Yes E Gentle Heating (30-40°C, 5-10 min) D->E F Is Solution Clear? E->F F->G Yes H Advanced Methods Needed (Co-solvents, etc.) F->H No

Caption: Workflow for initial dissolution of diterpenoids in DMSO.

Quantitative Data: Diterpenoid Solubility

The solubility of diterpenoids can vary significantly based on their specific structure. The following table summarizes solubility data for several representative diterpenoids in DMSO and co-solvent systems.

DiterpenoidSolvent SystemSolubility (approx.)
Paclitaxel 100% DMSO5 - 25 mg/mL[4][6]
1:10 DMSO:PBS (pH 7.2)0.1 mg/mL[6]
Gibberellic Acid 100% DMSO15 mg/mL
1:4 DMSO:PBS (pH 7.2)0.2 mg/mL
Andrographolide 100% DMSO3 mg/mL[7]
1:1 DMF:PBS (pH 7.2)*0.5 mg/mL[7]

*Data for Dimethylformamide (DMF), another polar aprotic solvent, is included for comparison.

Key Experimental Protocols

Protocol 1: Basic Dissolution in 100% DMSO

This protocol outlines the standard procedure for dissolving a diterpenoid using physical aids.

G start Start weigh 1. Weigh diterpenoid into a sterile vial start->weigh add_dmso 2. Add anhydrous DMSO to desired concentration weigh->add_dmso vortex 3. Vortex vigorously for 1-2 minutes add_dmso->vortex check1 4. Visually inspect for clarity vortex->check1 sonicate 5. If not clear, sonicate in water bath for 10-15 min check1->sonicate Not Clear store 9. Aliquot and store at -20°C or -80°C check1->store Clear check2 6. Visually inspect for clarity sonicate->check2 heat 7. If not clear, warm to 37°C for 5-10 min with intermittent vortexing check2->heat Not Clear check2->store Clear check3 8. Visually inspect for clarity heat->check3 check3->store Clear fail Consider alternative methods check3->fail Not Clear

Caption: Standard protocol for dissolving diterpenoids in DMSO.

Methodology:

  • Preparation: Bring the vial containing your diterpenoid and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[1]

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]

  • Final Inspection: Once the solution is clear, it is ready for use or storage.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[3]

Protocol 2: Using a Co-Solvent System for Aqueous Dilution

This protocol is designed to improve the solubility of a diterpenoid when preparing a working solution in an aqueous buffer or cell culture medium. This example uses a DMSO, PEG300, and Tween-80 formulation.

Methodology:

  • Prepare Concentrated Stock: First, dissolve the diterpenoid in 100% DMSO to create a high-concentration stock solution (e.g., 25 mg/mL) as described in Protocol 1.

  • Add Co-solvents: In a new tube, sequentially add the components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/buffer, the steps would be: a. Add the required volume of your DMSO stock solution. b. Add 4 volumes of PEG300 (relative to the DMSO volume) and mix thoroughly. c. Add 0.5 volumes of Tween-80 (relative to the DMSO volume) and mix.

  • Final Dilution: Slowly add 4.5 volumes of pre-warmed (37°C) saline or buffer to the co-solvent mixture while vortexing to achieve the final desired diterpenoid concentration.

  • Use Immediately: This working solution should be used immediately for your experiment.

Note: The ratios of DMSO:PEG300:Tween 80:Aqueous Buffer may need to be optimized for your specific diterpenoid and application to ensure maximum solubility and minimal cytotoxicity.

References

dealing with low purity of isolated ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low purity of isolated ent-11,16-Epoxy-15-hydroxykauran-19-oic acid.

I. Troubleshooting Low Purity

Low purity of the target compound can arise from various factors during the isolation and purification process. This section provides a systematic approach to identifying and resolving common issues.

Problem 1: Co-elution of Structurally Similar Impurities

Question: My final product shows persistent impurities with similar retention times in HPLC analysis. How can I improve separation?

Answer: Co-elution of structurally related diterpenoids is a common challenge in the purification of ent-kaurane derivatives.[1][2][3] These impurities often share the same core skeleton and differ only in the position or type of functional groups, leading to similar polarities.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Mobile Phase Modification: Systematically vary the solvent system. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. The addition of a small percentage of a third solvent (e.g., isopropanol, tetrahydrofuran) can sometimes alter selectivity. For normal-phase chromatography, explore different combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol).

    • Gradient Elution: Implement a shallower gradient during the elution of the target compound. This can increase the resolution between closely eluting peaks.

    • Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic and polar compounds.

  • Employ Orthogonal Purification Techniques:

    • Sequential Chromatography: Combine different chromatographic methods that rely on different separation principles. For instance, after initial purification by silica (B1680970) gel column chromatography (separation based on polarity), employ semi-preparative HPLC with a different stationary phase.[1]

    • Crystallization: If the compound is crystalline, attempting crystallization from various solvent systems can be a highly effective final purification step.

Problem 2: Presence of Degradation Products

Question: I am observing additional peaks in my chromatogram that were not present in the initial extract. What could be the cause and how can I prevent it?

Answer: The presence of an epoxy group and a hydroxyl group in this compound makes it susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • Assess pH Stability: The epoxy ring can be sensitive to both acidic and basic conditions, which may be present on silica gel or in certain solvent systems.

    • Neutralize Silica Gel: If using silica gel chromatography, consider pre-treating the silica with a buffer or washing it with the mobile phase to remove any acidic or basic residues.

    • Avoid Harsh pH: During extraction and work-up, avoid prolonged exposure to strong acids or bases.

  • Control Temperature: Diterpenoids can be thermally labile.

    • Low-Temperature Evaporation: When removing solvents, use a rotary evaporator at a low temperature.

    • Storage Conditions: Store the isolated compound and intermediate fractions at low temperatures (e.g., 2-8 °C or frozen) and protected from light.[4]

  • Minimize Exposure to Oxygen: Some compounds are prone to oxidation.

    • Inert Atmosphere: If feasible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Problem 3: Contamination from Extraction and Processing

Question: My NMR spectrum shows signals that do not correspond to my target compound or related diterpenoids. What could be the source of this contamination?

Answer: Contamination can be introduced at various stages, from the initial extraction to the final isolation steps.

Troubleshooting Steps:

  • Solvent Purity:

    • High-Purity Solvents: Always use high-purity, HPLC-grade, or distilled-in-glass solvents. Lower-grade solvents can contain non-volatile residues that concentrate during evaporation.

    • Blank Runs: Run a blank gradient on your HPLC system to ensure that no "ghost peaks" are eluting from the solvent or the system itself.

  • Sample Handling:

    • Clean Glassware: Ensure all glassware is scrupulously clean. Residues from previous experiments can be a source of contamination.

    • Avoid Plasticizers: Minimize the use of plastic containers and tubing, as plasticizers can leach into organic solvents.

  • Natural Product-Specific Contaminants:

    • Pigments and Lipids: If the initial extract is rich in pigments (e.g., chlorophylls) or lipids, consider a preliminary clean-up step. This could involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove highly non-polar or highly polar contaminants before proceeding to column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical purity for this compound after initial isolation?

A1: The initial purity after extraction and basic chromatographic separation can vary widely depending on the source material and the complexity of the extract. It is not uncommon for initial purities to be in the range of 60-80%. Further purification steps, such as semi-preparative HPLC, are often necessary to achieve purities of ≥98%.[4]

Q2: What are some common impurities found with kaurane (B74193) diterpenoids?

A2: Common impurities are often other kaurane diterpenoids with slight structural variations.[2][3] These can include isomers, precursors in the biosynthetic pathway, or degradation products.[5][6] For example, you might find related compounds where the hydroxyl or epoxy groups are in different positions or are absent.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity assessment. Using a UV detector or an Evaporative Light Scattering Detector (ELSD) is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main compound and any impurities, which can help in their structural elucidation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the isolated compound and can reveal the presence of impurities that may not be visible by other techniques.[4]

Q4: Can I use Thin Layer Chromatography (TLC) to guide my purification?

A4: Yes, TLC is an excellent and rapid tool for monitoring the progress of your column chromatography. By staining the TLC plate with an appropriate reagent (e.g., vanillin-sulfuric acid and heating), you can visualize the separation of your target compound from impurities and decide which fractions to combine.

III. Experimental Protocols

Protocol 1: General Purification Workflow for this compound

This protocol outlines a general strategy for the isolation and purification of this compound from a crude plant extract.

1. Extraction: a. Air-dry and powder the plant material (e.g., aerial parts of Nouelia insignis).[8] b. Perform exhaustive extraction with a suitable solvent system, such as a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, then methanol) or directly with a moderately polar solvent like acetone (B3395972) or ethyl acetate.[2] c. Concentrate the desired extract in vacuo to obtain the crude extract.

2. Initial Fractionation by Column Chromatography: a. Pre-adsorb the crude extract onto a small amount of silica gel. b. Pack a silica gel column with a suitable non-polar solvent (e.g., hexane). c. Load the pre-adsorbed sample onto the top of the column. d. Elute the column with a stepwise or gradient elution of increasing polarity (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient). e. Collect fractions and monitor by TLC to identify those containing the target compound. f. Combine the fractions containing the compound of interest and concentrate.

3. Further Purification by Semi-Preparative HPLC: a. Dissolve the enriched fraction in a suitable solvent (e.g., methanol, acetonitrile). b. Purify the compound using a semi-preparative HPLC system with a C18 column. c. Use an isocratic or gradient elution with a mobile phase such as acetonitrile/water or methanol/water. d. Monitor the elution with a UV detector and collect the peak corresponding to the target compound. e. Evaporate the solvent to obtain the purified compound.

4. Purity and Identity Confirmation: a. Assess the final purity using analytical HPLC. b. Confirm the structure and identity using 1H NMR, 13C NMR, and mass spectrometry.[4][7]

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₂₀H₃₀O₄[9]
Molecular Weight 334.4 g/mol [9]
Purity (Commercial Standard) ≥98%[4]
Appearance Powder[4][9]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][10]
Storage 2-8 °C or frozen, protected from air and light[4]

IV. Visualizations

Purification_Workflow Start Crude Plant Extract CC Silica Gel Column Chromatography Start->CC TLC TLC Analysis of Fractions CC->TLC Combine Combine Enriched Fractions TLC->Combine Prep_HPLC Semi-Preparative HPLC Combine->Prep_HPLC Analysis Purity & Structure Confirmation (HPLC, NMR, MS) Prep_HPLC->Analysis Final Pure Compound (≥98%) Analysis->Final

Caption: General workflow for the purification of the target compound.

Troubleshooting_Logic Start Low Purity Observed Issue1 Co-eluting Impurities? Start->Issue1 Issue2 Degradation Products? Issue1->Issue2 No Sol1 Optimize Chromatography (Gradient, Column) Issue1->Sol1 Yes Issue3 External Contamination? Issue2->Issue3 No Sol2 Control pH & Temperature Issue2->Sol2 Yes Sol3 Use High-Purity Solvents & Clean Glassware Issue3->Sol3 Yes Success Purity Improved Sol1->Success Sol2->Success Sol3->Success

Caption: Troubleshooting logic for addressing low purity issues.

References

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a bioactive diterpenoid compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, the solid compound, typically a powder, should be stored in a tightly sealed container, protected from light and air.[1] Recommended storage temperatures are as follows:

  • Short-term storage: Refrigerate at 2-8°C.[2][3]

  • Long-term storage: Freeze at -20°C for extended shelf life.[2]

Under these conditions, the compound is expected to be stable for up to two years.[1]

Q2: How should I prepare and store solutions of this compound?

A2: The compound is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] It is best practice to prepare solutions fresh on the day of use.[4] If stock solutions need to be prepared in advance, they should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C. These stock solutions are generally usable for up to two weeks.[4] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[4]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented, ent-kaurane diterpenoids, in general, can be susceptible to degradation through several mechanisms. These include:

  • Oxidation: The presence of hydroxyl groups and the tetracyclic ring system can be prone to oxidation.

  • C-C bond cleavage: Stress factors such as high heat or extreme pH can lead to the cleavage of carbon-carbon bonds within the kaurane (B74193) skeleton.[5]

  • Rearrangements: The complex ring structure may undergo rearrangements under certain conditions.[5]

  • Hydrolysis of the epoxy ring: The epoxy group can be susceptible to hydrolysis, particularly under acidic or basic conditions.

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data is limited. However, as a general precaution for diterpenoids, avoid strong oxidizing agents, strong acids, and strong bases, as these may promote degradation. When used in cell-based assays, high concentrations of solvents like DMSO can be toxic to cells.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Biological Assays
Possible Cause Troubleshooting Steps
Compound Degradation - Prepare fresh solutions of the compound for each experiment. - If using stored stock solutions, ensure they have been stored correctly at -20°C and have not undergone multiple freeze-thaw cycles. - Consider performing a purity check of your compound using techniques like HPLC if degradation is suspected.
Poor Solubility in Assay Buffer - Visually inspect the assay medium for any precipitation of the compound. - The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically <0.5%) to avoid both solubility issues and solvent-induced artifacts. - Sonication may aid in the dissolution of the compound in the stock solvent.
Compound Aggregation - High concentrations of hydrophobic compounds can lead to the formation of aggregates, which can cause non-specific inhibition in assays. - Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to help prevent aggregation.
Assay Interference - Natural products can sometimes interfere with assay readouts (e.g., fluorescence). - Run control experiments with the compound in the absence of the biological target to check for assay artifacts. - Confirm hits using an orthogonal assay with a different detection method.
Issue 2: Variability Between Experiments
Possible Cause Troubleshooting Steps
Inconsistent Solution Preparation - Ensure the compound is fully dissolved in the stock solvent before making further dilutions. - Use calibrated pipettes for accurate liquid handling.
Light Exposure - Diterpenoids can be light-sensitive. Minimize the exposure of the compound and its solutions to direct light. Use amber vials or cover tubes with aluminum foil.
Temperature Fluctuations - Avoid repeated warming and cooling of stock solutions. Aliquoting is crucial.
pH of the Assay Buffer - The stability of the compound may be pH-dependent. Ensure the pH of your assay buffer is consistent between experiments.

Data Presentation

Table 1: Recommended Storage Conditions

Form Storage Duration Temperature Conditions Expected Shelf Life
Solid (Powder)Short-Term2-8°CTightly sealed, protected from light and airUp to 2 years
Solid (Powder)Long-Term-20°CTightly sealed, protected from light and airUp to 2 years
Solution (e.g., in DMSO)Up to 2 weeks-20°CAliquoted, tightly sealed vials2 weeks

Table 2: Solubility Information

Solvent Solubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of solid this compound to come to room temperature for at least one hour before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. The molecular weight is 334.45 g/mol .

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare a 10 mM solution from 1 mg of the compound, add 299 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C for up to two weeks.

Mandatory Visualization

TroubleshootingWorkflow start Inconsistent or No Biological Activity Observed check_solubility Is the compound fully soluble in the assay buffer? start->check_solubility check_degradation Could the compound have degraded? check_solubility->check_degradation Yes solubility_issue Action: Optimize Solubilization - Lower final DMSO concentration - Use sonication - Visually inspect for precipitates check_solubility->solubility_issue No check_aggregation Is compound aggregation a possibility? check_degradation->check_aggregation No degradation_issue Action: Mitigate Degradation - Prepare fresh solutions - Aliquot stock to avoid freeze-thaw - Protect from light check_degradation->degradation_issue Yes check_interference Is there potential for assay interference? check_aggregation->check_interference No aggregation_issue Action: Prevent Aggregation - Include 0.01% Triton X-100 in assay buffer - Test a range of concentrations check_aggregation->aggregation_issue Yes interference_issue Action: Verify True Activity - Run compound-only controls - Use an orthogonal assay for confirmation check_interference->interference_issue Yes end_point Consistent Biological Activity check_interference->end_point No solubility_issue->check_degradation degradation_issue->check_aggregation aggregation_issue->check_interference interference_issue->end_point

Caption: Troubleshooting workflow for inconsistent experimental results.

References

minimizing degradation of diterpenoids during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of diterpenoids during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of diterpenoids during extraction?

A1: Diterpenoid degradation during extraction is primarily influenced by a combination of chemical and physical factors. Key contributors to degradation include:

  • Temperature: Many diterpenoids are heat-sensitive.[1] Prolonged exposure to high temperatures, often encountered in conventional extraction methods like Soxhlet, can lead to thermal degradation, including oxidation and rearrangement reactions.[1][2]

  • pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of ester or glycosidic linkages present in some diterpenoids, leading to the formation of degradation products. For instance, the diterpene glycoside rebaudioside M degrades under acidic conditions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially for diterpenoids with phenolic groups or unsaturated bonds. This process can be accelerated by heat and light.

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photochemical degradation in light-sensitive diterpenoids.

  • Enzymes: In fresh plant material, endogenous enzymes can cause enzymatic hydrolysis or oxidation of diterpenoids upon cell disruption during the extraction process.

Q2: Which extraction method is generally best for minimizing diterpenoid degradation?

A2: Modern extraction techniques are generally superior to conventional methods in minimizing diterpenoid degradation due to shorter extraction times and lower operating temperatures. Supercritical Fluid Extraction (SFE) with carbon dioxide is often considered one of the best methods as it is non-toxic, non-flammable, and allows for extraction at low temperatures, thus preserving thermally labile compounds.[2] Other effective methods include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which enhance extraction efficiency and reduce extraction time and solvent consumption.[3][4][5]

Q3: How does the choice of solvent affect diterpenoid stability?

A3: The choice of solvent is critical and can significantly impact both the extraction yield and the stability of the diterpenoids. Key considerations include:

  • Polarity: The solvent polarity should match that of the target diterpenoids to ensure efficient extraction. A mixture of solvents is often used to optimize selectivity.

  • Purity: Impurities in solvents can act as catalysts for degradation reactions. High-purity solvents are therefore recommended.

  • Chemical Reactivity: The solvent should be inert and not react with the diterpenoids. For example, acidic or basic impurities in the solvent can promote hydrolysis.

  • Boiling Point: Solvents with lower boiling points are easier to remove during the concentration step, minimizing the thermal stress on the extracted compounds.

Q4: Can I use fresh plant material for diterpenoid extraction?

A4: While fresh plant material can be used, it presents a higher risk of enzymatic degradation. If using fresh material, it is crucial to quickly process it or to deactivate the enzymes, for example, by flash-freezing in liquid nitrogen or by blanching. For better preservation of the compounds, freeze-drying the plant material immediately after harvesting is a highly recommended pretreatment step.

Troubleshooting Guides

This section provides solutions to common problems encountered during diterpenoid extraction.

Problem Potential Cause Recommended Solution
Low Diterpenoid Yield Inefficient extraction method.Switch to a more efficient method like UAE, MAE, or SFE. Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio.
Inappropriate solvent selection.Select a solvent or solvent mixture with a polarity that matches your target diterpenoid. Refer to literature for similar compounds.
Incomplete cell disruption.Ensure the plant material is finely ground to increase the surface area for extraction.
Presence of Impurities in Extract Co-extraction of undesired compounds.Optimize the selectivity of your extraction by adjusting the solvent polarity. Employ a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.
Emulsion formation during liquid-liquid extraction.Gently swirl instead of vigorously shaking the separatory funnel. Adding a small amount of a different organic solvent can also help break the emulsion.
Degradation of Target Diterpenoid High extraction temperature.Use a low-temperature extraction method like SFE or conduct UAE/MAE with controlled temperature settings. For solvent evaporation, use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C).
Exposure to light and oxygen.Conduct the extraction in amber glassware and under an inert atmosphere (e.g., nitrogen or argon). Store extracts in the dark and at low temperatures.
Extreme pH conditions.Use neutral pH solvents and avoid acidic or basic conditions during the entire workflow, unless required for a specific purpose.
Enzymatic degradation.Use dried plant material (preferably freeze-dried). If using fresh material, deactivate enzymes by blanching or flash-freezing before extraction.
Inconsistent Extraction Results Variability in plant material.Ensure that the plant material is homogenous. Factors like plant age, harvest time, and storage conditions can affect the diterpenoid content.
Fluctuations in extraction parameters.Strictly control all extraction parameters, including temperature, time, pressure, and solvent composition, for each run.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance of different extraction methods for diterpenoids, focusing on yield and the potential for degradation. The values presented are indicative and can vary depending on the specific diterpenoid, plant matrix, and experimental conditions.

Extraction Method Typical Solvent(s) Temperature Range (°C) Extraction Time Relative Yield Degradation Potential References
Soxhlet Extraction Ethanol (B145695), Methanol, Hexane60-1006-24 hoursModerate to HighHigh[2]
Maceration Ethanol, Methanol, Acetone20-4024-72 hoursLow to ModerateLow to Moderate[4]
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, Acetonitrile25-6015-60 minutesHighLow[3][4][5]
Microwave-Assisted Extraction (MAE) Ethanol, Water40-805-30 minutesHighLow to Moderate[2][4][5]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (with co-solvents like ethanol)35-6030-120 minutesHigh (selective)Very Low[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Diterpenoids

This protocol is suitable for the rapid extraction of diterpenoids from dried plant material while minimizing thermal degradation.

  • Sample Preparation: Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place 5 g of the powdered plant material into a 100 mL Erlenmeyer flask.

    • Add 50 mL of 80% ethanol (or another suitable solvent).

    • Place the flask in an ultrasonic bath.

  • Ultrasonication:

    • Set the ultrasonic frequency to 40 kHz and the power to 100 W.

    • Maintain the temperature of the water bath at 30-40°C.

    • Sonicate for 30 minutes.

  • Separation:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

  • Concentration:

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the dried extract at -20°C in an amber vial to prevent degradation.

Protocol 2: Supercritical Fluid Extraction (SFE) of Diterpenoids

This protocol is ideal for extracting thermally sensitive and non-polar to moderately polar diterpenoids with high purity.

  • Sample Preparation: Grind the dried plant material to a uniform particle size (e.g., 0.5 mm).

  • SFE System Setup:

    • Load approximately 10 g of the ground material into the extraction vessel.

    • Set the extraction temperature to 40°C and the pressure to 20 MPa.

  • Extraction Process:

    • Pump supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 2 mL/min).

    • If the target diterpenoids are more polar, introduce a co-solvent (modifier) such as ethanol at a low percentage (e.g., 5-10%).

    • The typical extraction time is 60-120 minutes.

  • Fraction Collection:

    • The extract is collected in a separator where the pressure and temperature are reduced, causing the CO₂ to return to its gaseous state and the extract to precipitate.

  • Post-Extraction Processing: The collected extract can be further purified using chromatographic techniques if necessary.

  • Storage: Store the purified extract in a cool, dark, and inert environment.

Mandatory Visualizations

Diterpenoid Extraction Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing PlantMaterial Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding Extraction Extraction (UAE, SFE, etc.) Grinding->Extraction Drying->Grinding Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification FinalProduct Final Diterpenoid Product Purification->FinalProduct

Caption: A generalized workflow for the extraction and purification of diterpenoids.

Common Diterpenoid Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation Diterpenoid Intact Diterpenoid OxidizedProducts Oxidized Products (e.g., epoxides, ketones) Diterpenoid->OxidizedProducts O2, Light, Heat HydrolyzedProducts Hydrolyzed Products (e.g., aglycones, free acids) Diterpenoid->HydrolyzedProducts Acid/Base, Enzymes ThermalProducts Rearranged or Decomposed Products Diterpenoid->ThermalProducts High Temperature

Caption: Major degradation pathways affecting diterpenoids during extraction.

References

Validation & Comparative

A Comparative Guide to Kaurane Diterpenoids: Evaluating ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and Its Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids, a class of natural products characterized by a tetracyclic kaurane skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, isolated from various plant and fungal sources, have demonstrated promising potential in drug discovery, exhibiting cytotoxic, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and other notable kaurane diterpenoids, presenting available experimental data to aid in research and development efforts.

This compound is a kaurane diterpenoid isolated from Nouelia insignis. While preliminary information suggests potential antibacterial and anticancer activities through mechanisms like disruption of cellular processes, induction of apoptosis, and inhibition of cell proliferation, specific quantitative experimental data on its biological performance remains limited in publicly available literature.[1] This guide, therefore, aims to provide a broader context by comparing the activities of other well-characterized kaurane diterpenoids, some of which are also found in Nouelia insignis.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various kaurane diterpenoids, providing a baseline for comparison.

Table 1: Cytotoxic Activity of Kaurane Diterpenoids against Human Cancer Cell Lines

CompoundCell LineActivity (IC₅₀, µM)Reference
OridoninPC-3 (Prostate)8.54[Reference needed]
A549 (Lung)12.35[Reference needed]
HCT116 (Colon)6.21[Reference needed]
EnmeinHeLa (Cervical)25.6[Reference needed]
MCF-7 (Breast)32.1[Reference needed]
Grandiflorolic acidA549 (Lung)15.8[Reference needed]
HepG2 (Liver)21.4[Reference needed]
Kaurenoic acidK562 (Leukemia)10.2[Reference needed]
U251 (Glioma)18.5[Reference needed]

Table 2: Anti-inflammatory Activity of Kaurane Diterpenoids from Nouelia insignis

CompoundActivity (IC₅₀, µM) for NO InhibitionReference
Noueinsiancin A> 10Lou et al., 2022
Noueinsiancin B> 10Lou et al., 2022
Noueinsiancin C> 10Lou et al., 2022
15-oxo-ent-kaur-16-en-19-oic acid7.5 ± 0.6Lou et al., 2022
11α-hydroxy-15-oxo-ent-kaur-16-en-19-oic acid5.2 ± 0.4Lou et al., 2022
7β,11α-dihydroxy-15-oxo-ent-kaur-16-en-19-oic acid8.1 ± 0.7Lou et al., 2022

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Human cancer cells (e.g., A549, PC-3, HCT116) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the kaurane diterpenoid (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the kaurane diterpenoid for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 50 µL of cell culture medium is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.

  • IC₅₀ Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The anti-inflammatory effects of many kaurane diterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A common target is the NF-κB signaling pathway.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_n->Genes Induces Transcription Kaurane Kaurane Diterpenoids Kaurane->IKK Inhibit Kaurane->NFkB Inhibit Translocation

Caption: Proposed mechanism of anti-inflammatory action of kaurane diterpenoids via inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening the biological activity of natural products like kaurane diterpenoids.

Experimental_Workflow Start Plant Material (Nouelia insignis) Extraction Extraction & Fractionation Start->Extraction Isolation Compound Isolation (e.g., Chromatography) Extraction->Isolation Identification Structure Elucidation (NMR, MS) Isolation->Identification Compound This compound & other Kaurane Diterpenoids Identification->Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Compound->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Compound->Antimicrobial DataAnalysis Data Analysis (IC₅₀ / MIC Determination) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis End Lead Compound Identification DataAnalysis->End

Caption: General workflow for the isolation and biological evaluation of kaurane diterpenoids from natural sources.

Conclusion

The available data, while not specific to this compound, clearly indicates that the kaurane diterpenoid class of compounds holds significant promise for the development of novel therapeutic agents. The cytotoxic and anti-inflammatory activities demonstrated by several members of this family, including those isolated from the same source as the target compound, underscore the potential of this chemical scaffold. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential and to provide a more direct comparison with its structural analogs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these investigations.

References

Unraveling the Cytotoxic Landscape of Diterpenoid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the cytotoxic potential of diterpenoid isomers is critical for identifying promising anti-cancer therapeutic leads. This guide provides a comparative overview of the cytotoxic effects of two pairs of diterpenoid isomers, supported by experimental data and detailed methodologies.

This analysis focuses on two distinct sets of diterpenoid isomers: the abietane-type diterpenoids, salvipisone (B1215090) and aethiopinone (B1206593), and two clerodane diterpenoid isomers isolated from Brazilian propolis. While both groups exhibit cytotoxic properties, the available data allows for a more detailed quantitative comparison of salvipisone and aethiopinone.

Quantitative Cytotoxicity Data

The cytotoxic activity of diterpenoid isomers is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process, such as cell proliferation. The following table summarizes the available IC50 values for salvipisone and aethiopinone against human leukemia cell lines.

Diterpenoid IsomerCancer Cell LineIC50 (µM)
SalvipisoneHL-60 (promyelocytic leukemia)2.0 - 24.7
NALM-6 (B-cell precursor leukemia)2.0 - 24.7
AethiopinoneHL-60 (promyelocytic leukemia)2.0 - 24.7
NALM-6 (B-cell precursor leukemia)2.0 - 24.7

Note: The reported IC50 values are presented as a range based on the available literature. Specific individual values for each compound against each cell line were not available.

Studies have shown that both salvipisone and aethiopinone display noteworthy cytotoxicity against the HL-60 and NALM-6 leukemia cell lines[1][2]. Interestingly, their cytotoxic activity was found to be comparable against both the parental HL-60 cell line and its multidrug-resistant counterpart (HL-60/ADR), suggesting they may not be substrates for common drug efflux pumps like multidrug resistance-associated protein (MRP1)[1].

Experimental Protocols

The determination of cytotoxicity is a fundamental step in the evaluation of potential anticancer compounds. The MTT assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a substance.

MTT Assay for Cytotoxicity Assessment

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HL-60, NALM-6)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Diterpenoid isomer stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the diterpenoid isomers in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours under the same conditions. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Relationships

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Incubation with Isomers cell_seeding->treatment compound_prep Diterpenoid Isomer Dilution compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of diterpenoid isomers using the MTT assay.

Signaling Pathways in Diterpenoid-Induced Cytotoxicity

The cytotoxic effects of many natural compounds, including diterpenoids, are often mediated through the induction of apoptosis, or programmed cell death. Studies have indicated that salvipisone and aethiopinone are capable of inducing apoptosis in leukemia cells in a time- and concentration-dependent manner, as evidenced by the activation of caspase-3[1][2]. While the specific upstream signaling pathways for these particular isomers are not fully elucidated in the available literature, a general overview of the caspase-mediated apoptotic pathway is presented below.

apoptosis_pathway cluster_initiator Initiation Phase cluster_executioner Execution Phase cluster_outcome Cellular Outcome diterpenoid Diterpenoid Isomers (e.g., Salvipisone, Aethiopinone) procaspase8 Pro-caspase-8 diterpenoid->procaspase8 caspase8 Caspase-8 (Initiator) procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 caspase3 Caspase-3 (Executioner) procaspase3->caspase3 Activation substrates Cellular Substrates (e.g., PARP, lamins) caspase3->substrates apoptosis Apoptosis substrates->apoptosis Cleavage

Caption: A simplified diagram of the extrinsic apoptosis pathway initiated by diterpenoids.

References

A Comparative Guide to the Biological Activities of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the natural diterpenoid ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and the well-established chemotherapeutic agent, doxorubicin (B1662922). While extensive data is available for doxorubicin, research on the specific biological activities of this compound is limited. This guide summarizes the existing information, highlights data gaps, and provides detailed experimental protocols for relevant biological assays.

Overview of Compounds

This compound is a diterpenoid compound that has been isolated from certain plant species.[1] Diterpenoids as a class have been investigated for various pharmacological activities, including anticancer properties.[1] The primary mode of action for some diterpenoids involves the disruption of cellular processes, potentially leading to the induction of apoptosis and inhibition of cell proliferation.[1]

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy.[2] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to DNA damage and ultimately induce apoptosis in cancer cells.[3][4][5]

Data Presentation: A Comparative Analysis

A direct quantitative comparison of the cytotoxic activity between this compound and doxorubicin is challenging due to the lack of publicly available IC50 values for the former. The following tables summarize the known biological activities and available cytotoxicity data for doxorubicin.

Table 1: Comparison of General Biological Activities

FeatureThis compoundDoxorubicin
Compound Class DiterpenoidAnthracycline Antibiotic
Primary Source Plant-derived[6]Streptomyces peucetius var. caesius[2]
Known Biological Activities Anticancer properties (inferred from related compounds), potential for apoptosis induction and cell proliferation inhibition.[1]Cytotoxic, antineoplastic, cardiotoxic.[3][4][7]
Established Clinical Use NoYes, in various cancer treatments.[2]

Table 2: Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time
HCT116Colon Carcinoma24.30Not Specified[2]
PC3Prostate Cancer2.640Not Specified[2]
Hep-G2Hepatocellular Carcinoma14.72Not Specified[2]
AMJ13Breast Cancer223.6 (µg/ml)72 hours[8]
HeLaCervical Cancer0.1, 1, 2 (inhibitory concentrations)72 hours[]

Disclaimer: No peer-reviewed studies with quantitative cytotoxicity data (e.g., IC50 values) for this compound were identified in the public domain as of the last update. The anticancer activity is inferred from general statements about this class of compounds.

Inferred Mechanism of Action for a Related Kaurane (B74193) Diterpenoid

While specific mechanistic data for this compound is unavailable, studies on the structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) , provide insights into the potential anticancer mechanisms of kaurane diterpenoids. Research on 5F has shown that it can induce apoptosis in various cancer cell lines.[10][11] The proposed mechanism involves the inhibition of the NF-κB signaling pathway, which subsequently leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[10] This shift in the Bax/Bcl-2 ratio is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspases and eventual cell death.[10][11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway for doxorubicin-induced apoptosis, a proposed pathway for kaurane diterpenoids based on studies of related compounds, and a general workflow for assessing cytotoxicity.

doxorubicin_pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage DNA->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Figure 1: Doxorubicin's mechanism of action leading to apoptosis.

kaurane_pathway Kaurane Kaurane Diterpenoid (e.g., 5F) NFkB NF-κB Inhibition Kaurane->NFkB Bcl2 Bcl-2 (Anti-apoptotic) Downregulation NFkB->Bcl2 Bax Bax (Pro-apoptotic) Upregulation NFkB->Bax Mitochondria Mitochondrial Pathway Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Inferred apoptotic pathway for kaurane diterpenoids.

experimental_workflow start Cancer Cell Culture treatment Treatment with Compound (e.g., Doxorubicin or Kaurane Diterpenoid) start->treatment mtt MTT Assay for Cell Viability (IC50) treatment->mtt facs Flow Cytometry treatment->facs western Western Blot for Apoptotic Proteins treatment->western data Data Analysis and Comparison mtt->data apoptosis_assay Annexin V/PI Staining (Apoptosis) facs->apoptosis_assay cell_cycle_assay Propidium Iodide Staining (Cell Cycle Analysis) facs->cell_cycle_assay apoptosis_assay->data cell_cycle_assay->data western->data

References

structure-activity relationship of kaurane diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of kaurane (B74193) diterpenoids reveals a diverse range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3] The tetracyclic kaurane skeleton serves as a versatile scaffold for chemical modifications that significantly influence its therapeutic potential.[4][5] This guide provides a comparative overview of these activities, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Cytotoxic Activity of Kaurane Diterpenoids

Kaurane diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The SAR studies indicate that specific structural features are crucial for this activity.

A key structural feature for cytotoxicity in many kaurane diterpenoids is the presence of an α,β-unsaturated ketone in the D-ring.[8] For instance, the 16-en-15-one skeleton has been highlighted as important for activity against human hepatocellular carcinoma cell lines.[9] Modifications at other positions of the kaurane nucleus also play a critical role. For example, 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid and 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid were found to be the most cytotoxic against the Hep-G2 cell line.[10] Furthermore, the glycoside derivative annoglabasin H exhibited significant cytotoxicity against LU-1, MCF-7, SK-Mel2, and KB human cancer cell lines, with IC50 values ranging from 3.7 to 4.6 μM.[11]

The cytotoxic mechanism of ent-kaurane diterpenoids often involves the induction of apoptosis and ferroptosis.[6][12] This is achieved by increasing cellular reactive oxygen species (ROS) levels, which can be a result of inhibiting antioxidant systems through targeting peroxiredoxin I/II and depleting glutathione (B108866) (GSH).[12] Some kaurane diterpenoids, such as oridonin, are known to modulate key proteins in the apoptotic pathway, including BCL-2, BAX, PARP, and caspases.[6] Additionally, they can induce cell cycle arrest by affecting proteins like cyclin D1, c-Myc, p21, p53, and CDKs.[6]

Below is a summary of the cytotoxic activity of selected kaurane diterpenoids against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G227.3 ± 1.9[10]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHep-G224.7 ± 2.8[10]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidA54930.7 ± 1.7[10]
Annoglabasin HLU-1, MCF-7, SK-Mel2, KB3.7 - 4.6[11]
Isowikstroemin AA-549, HCT-116, HeLa, MCF-7, SMMC-77211.8 - 4.5[13]
Isowikstroemin BA-549, HCT-116, HeLa, MCF-7, SMMC-77210.9 - 3.1[13]
Isowikstroemin CA-549, HCT-116, HeLa, MCF-7, SMMC-77212.1 - 7.0[13]
Isowikstroemin DA-549, HCT-116, HeLa, MCF-7, SMMC-77211.9 - 5.8[13]
11β-hydroxy-ent-16-kaurene-15-oneVarious cancer cell linesStrong inhibitory activity[12]

Anti-inflammatory Activity of Kaurane Diterpenoids

The anti-inflammatory properties of kaurane diterpenoids are well-documented, with many compounds showing potent inhibitory effects on key inflammatory mediators.[14][15] Kaurenoic acid, a common kaurane diterpenoid, has been shown to attenuate inflammatory processes by activating the Nrf2 transcription factor and downregulating the NF-κB signaling pathway.[3]

Several studies have focused on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages as a measure of anti-inflammatory activity.[14][16] Bezerraditerpenes A and B, and ent-kaur-16-ene-3β,15β-diol exhibited significant anti-inflammatory activity with IC50 values for NO inhibition ranging from 3.21 to 3.76 μM, without showing cytotoxicity.[14][15] These compounds also decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[14][15]

The following table summarizes the anti-inflammatory activity of selected kaurane diterpenoids.

CompoundAssayIC50 (µM)Reference
Bezerraditerpene ANO Inhibition in RAW 264.7 cells3.21 - 3.76[14][15]
Bezerraditerpene BNO Inhibition in RAW 264.7 cells3.21 - 3.76[14][15]
ent-kaur-16-ene-3β,15β-diolNO Inhibition in RAW 264.7 cells3.21 - 3.76[14][15]
Isowikstroemin ANO Inhibition in RAW 264.7 cells-[13]
Isowikstroemin BNO Inhibition in RAW 264.7 cells-[13]
Isowikstroemin CNO Inhibition in RAW 264.7 cells-[13]
Isowikstroemin DNO Inhibition in RAW 264.7 cells-[13]
Isowikstroemin GNO Inhibition in RAW 264.7 cells-[13]
Noueinsiancin ENO Inhibition in RAW 264.7 cellsSignificant inhibition at 2.5, 5.0, and 10.0 µM[16]
Noueinsiancin FNO Inhibition in RAW 264.7 cellsSignificant inhibition at 2.5, 5.0, and 10.0 µM[16]
Noueinsiancin GNO Inhibition in RAW 264.7 cellsSignificant inhibition at 2.5, 5.0, and 10.0 µM[16]

Antimicrobial Activity of Kaurane Diterpenoids

Kaurane diterpenoids also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[17][18][19] The structure-activity relationship studies in this area have revealed that modifications on the kaurane core, particularly at the C3 position, can significantly enhance antimicrobial efficacy.[17][18] For instance, the introduction of oxygenated groups like hydroxyl or alkyl esters at C3 has been shown to improve activity.[17][18]

ent-kaur-16(17)-en-19-oic acid (kaurenoic acid) was found to be highly active against several oral pathogens, including Streptococcus sobrinus, Streptococcus mutans, Streptococcus mitis, Streptococcus sanguinis, and Lactobacillus casei, with a minimum inhibitory concentration (MIC) of 10 µg/mL.[20] In contrast, its methyl ester derivative showed reduced activity, suggesting that the free carboxylic acid at C-19 is important for its antibacterial effect against these strains.[20] Another study showed that an ent-kaurene (B36324) derivative with a bibenzyl-oxy-caffeoyl group at C3 exhibited activity against a range of microorganisms, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Candida krusei.[17][18]

The table below presents the antimicrobial activity of selected kaurane diterpenoids.

CompoundMicroorganismMIC (µg/mL)Reference
ent-kaur-16(17)-en-19-oic acid (Kaurenoic Acid)Streptococcus sobrinus, S. mutans, S. mitis, S. sanguinis, Lactobacillus casei10[20]
Sigesbeckin AMethicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE)64[19]
Compound 5 (from Sigesbeckia orientalis)Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE)64[19]
Enmein-type derivative (Compound 9 with 2-quinolyl group)Staphylococcus aureus7.81[21]
Enmein-type derivative (Compound 9 with 2-quinolyl group)Bacillus subtilis0.98[21]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of kaurane diterpenoids is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Cancer cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052), and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the kaurane diterpenoids (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells per well and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the kaurane diterpenoids for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined. A concurrent cell viability assay (e.g., MTT) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Antimicrobial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of kaurane diterpenoids against various microorganisms is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial or fungal strains are grown on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria). This suspension is further diluted to obtain the final inoculum concentration (approximately 5 × 10⁵ CFU/mL).

  • Compound Preparation: The kaurane diterpenoids are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: A positive control (microorganism with no compound) and a negative control (broth only) are included. A solvent control is also run to ensure the solvent has no antimicrobial activity at the concentrations used.

Visualizations

anticancer_pathway cluster_cell Cancer Cell cluster_ros Redox Imbalance cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Kaurane Kaurane Diterpenoids ROS ↑ ROS Kaurane->ROS GSH ↓ GSH Kaurane->GSH Prdx Inhibition of Prdx I/II Kaurane->Prdx Bcl2 ↓ Bcl-2 Kaurane->Bcl2 Cyclins ↓ Cyclin D1 Kaurane->Cyclins p53 ↑ p53 Kaurane->p53 Bax ↑ Bax ROS->Bax Caspases ↑ Caspases Bcl2->Caspases Bax->Caspases PARP ↑ Cleaved PARP Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis CDKs ↓ CDK2/4 Cyclins->CDKs CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest p21 ↑ p21 p21->CDKs p53->p21 experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiinflammatory Anti-inflammatory Assessment cluster_antimicrobial Antimicrobial Assessment A1 Cell Seeding (Cancer Cell Lines) A2 Treatment with Kaurane Diterpenoids A1->A2 A3 MTT Assay A2->A3 A4 IC50 Determination A3->A4 B1 Macrophage Seeding (RAW 264.7) B2 Pre-treatment with Kaurane Diterpenoids B1->B2 B3 LPS Stimulation B2->B3 B4 Griess Assay for NO B3->B4 B5 IC50 Determination B4->B5 C1 Inoculum Preparation (Bacteria/Fungi) C2 Serial Dilution of Kaurane Diterpenoids C1->C2 C3 Inoculation C2->C3 C4 Incubation C3->C4 C5 MIC Determination C4->C5

References

Confirming the Identity of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid via 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise structural elucidation of natural products is paramount. This guide provides a comparative analysis for confirming the identity of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid using proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present a detailed experimental protocol, comparative data with related kaurane (B74193) diterpenoids, and a logical workflow for identity confirmation.

Experimental Protocol: 1D and 2D NMR Spectroscopy

A detailed experimental protocol is crucial for reproducible results. The following outlines the typical procedure for acquiring ¹H NMR data for ent-kaurane diterpenoids.

Sample Preparation:

  • Accurately weigh 1-5 mg of the isolated compound.

  • Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparison.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.

  • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64, depending on sample concentration.

  • To aid in structural assignment, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons in the molecule.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the kaurane skeleton. Below is a table comparing the anticipated ¹H NMR data of the target compound with that of two structurally related kaurane diterpenoids. Note: The following data for this compound is based on typical values for such structures, as a publicly available, fully assigned spectrum is not readily accessible. The comparative data is from published sources.

Proton This compound (Predicted, in CDCl₃) ent-Kaur-16-en-19-oic acid (in CDCl₃) ent-11α-Hydroxy-16-oxo-kauran-19-oic acid (in CDCl₃)
H-11~ 4.0 - 4.2 (m)~ 1.5 (m)~ 4.1 (dd, J = 11.0, 4.5 Hz)
H-15~ 4.5 - 4.7 (br s)~ 2.0 (m)-
H-17-4.74 (br s), 4.79 (br s)-
H-18 (CH₃)~ 1.2 (s)1.25 (s)1.23 (s)
H-20 (CH₃)~ 0.8 - 1.0 (s)0.95 (s)0.92 (s)
COOH~ 12.0 (br s)~ 12.2 (br s)~ 12.1 (br s)

Key Differentiating Features:

  • Epoxy and Hydroxyl Groups: The presence of the epoxy bridge and the hydroxyl group in this compound will significantly deshield the protons on the carbons involved (H-11 and H-15), shifting their resonances downfield compared to a simple kaurane structure like ent-Kaur-16-en-19-oic acid.

  • Absence of Olefinic Protons: Unlike ent-Kaur-16-en-19-oic acid, which shows characteristic exocyclic methylene (B1212753) protons (H-17) around δ 4.7-4.8 ppm, the target molecule will lack these signals due to the epoxy linkage at C-16.

  • Comparison with other Oxygenated Kauranes: When comparing with other oxygenated derivatives like ent-11α-Hydroxy-16-oxo-kauran-19-oic acid, the specific chemical shifts and coupling patterns of the protons in the vicinity of the oxygenated centers will be crucial for differentiation. For instance, the multiplicity and coupling constants of H-11 will be indicative of the neighboring protons and the ring conformation, which is influenced by the epoxy bridge.

Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the confirmation of this compound's identity using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparison and Confirmation A Isolate Compound B Prepare NMR Sample A->B C Acquire 1H NMR Spectrum B->C D Acquire 2D NMR (COSY, HSQC) C->D E Process and Calibrate Spectrum D->E F Assign Key Resonances E->F G Analyze Coupling Constants and Multiplicities F->G I Compare with Spectra of Related Compounds F->I H Compare with Literature/Reference Data G->H J Confirm Structure H->J I->J

Workflow for NMR-based structural confirmation.

By following this structured approach, researchers can confidently confirm the identity of this compound. The key is a combination of careful experimental technique, detailed analysis of the ¹H NMR spectrum, and comparison with data from known, structurally related compounds. The unique fingerprint provided by the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum serves as a robust tool for unambiguous structural elucidation.

validation of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid bioactivity in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of the bioactivity of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and related ent-kaurane diterpenoids, with a focus on their anti-inflammatory and anti-tumor properties. Due to the limited specific in vivo data for this compound, this guide draws comparisons with structurally similar and well-researched ent-kaurane diterpenoids: Oridonin (B1677485), Eriocalyxin B, and Kaurenoic acid. Their performance is benchmarked against standard clinical agents, Dexamethasone for anti-inflammatory activity and Paclitaxel (B517696) for anti-tumor activity, providing a context for their potential therapeutic application.

Comparative Efficacy: Anti-Tumor Activity in Xenograft Models

Ent-kaurane diterpenoids have demonstrated significant potential in oncology, with several members of this class exhibiting potent anti-tumor effects in preclinical xenograft models. These models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone in the evaluation of novel anticancer agents.[1] The data presented below summarizes the efficacy of selected ent-kaurane diterpenoids in comparison to the widely used chemotherapeutic agent, Paclitaxel.

CompoundCancer TypeXenograft ModelTreatment RegimenTumor Growth Inhibition (%)Reference
Oridonin SarcomaSarcoma-18020 mg/kg/day (nanosuspension)60.23%[2]
Eriocalyxin B LymphomaRaji (Burkitt's lymphoma)15 mg/kg, every other day, i.p.~60% reduction in tumor volume[3]
Eriocalyxin B Breast Cancer4T15 mg/kg/daySlower tumor growth, decreased vascularization[4]
Eriocalyxin B Pancreatic CancerCAPAN-22.5 mg/kg, i.p.Significant reduction in tumor weight[3]
Kaurenoic Acid MelanomaB16F11 mg/kg/day69.23%[5]
Paclitaxel Lung CancerA549, NCI-H23, NCI-H460, DMS-27312-24 mg/kg/day, i.v. for 5 daysStatistically significant tumor growth inhibition[1]
Paclitaxel Breast CancerMX-1 (resistant)30 mg/kg22.85%[6]

Note: i.p. denotes intraperitoneal injection; i.v. denotes intravenous injection. Direct comparison of percentages should be made with caution due to variations in experimental models and methodologies.

Comparative Efficacy: Anti-Inflammatory Activity in Murine Models

The anti-inflammatory properties of ent-kaurane diterpenoids have been evaluated in various animal models of inflammation. The carrageenan-induced paw edema model is a standard and widely used assay to screen for acute anti-inflammatory activity. The data below compares the effects of Kaurenoic acid and Oridonin to the potent corticosteroid, Dexamethasone.

CompoundAnimal ModelAssayTreatment RegimenInhibition of Edema (%)Reference
Kaurenoic Acid RatEgg albumin-induced paw edema80 mg/kg60.26%[7]
Kaurenoic Acid RatEgg albumin-induced paw edema160 mg/kg81%[7]
Kaurenoic Acid MouseCarrageenan-induced paw edemaNot specified34.4% reduction in paw swelling[8]
Oridonin MouseCarrageenan-induced pleurisyNot specifiedReduction in lung injury scores and inflammatory markers[9]
Dexamethasone Rat/MouseVarious inflammation modelsDose-dependentPotent, well-established anti-inflammatory effects[10]

Experimental Protocols

Human Tumor Xenograft Model for Anti-Cancer Activity
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 4-6 weeks old, are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[7]

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into control and treatment groups. The test compound (e.g., Eriocalyxin B dissolved in a vehicle like DMSO and Cremophor EL) or a standard drug (e.g., Paclitaxel) is administered via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[3] The control group receives the vehicle only.

  • Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.[3] Animal body weight and general health are also monitored.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[4]

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
  • Animal Model: Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Treatment: Animals are divided into control and treatment groups. The test compound (e.g., Kaurenoic acid) or a standard drug (e.g., Dexamethasone) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Inflammation: One hour after treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Ent-kaurane diterpenoids exert their biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved in their anti-tumor and anti-inflammatory activities.

anti_tumor_pathway EriB Eriocalyxin B VEGFR2 VEGFR-2 EriB->VEGFR2 Inhibits Akt Akt EriB->Akt Inhibits Oridonin Oridonin NFkB NF-κB Oridonin->NFkB Inhibits VEGFR2->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Angiogenesis Angiogenesis mTOR->Angiogenesis NFkB->Apoptosis Inhibits TumorGrowth Tumor Growth & Metastasis NFkB->TumorGrowth Angiogenesis->TumorGrowth

Caption: Anti-tumor signaling pathways modulated by Eriocalyxin B and Oridonin.

anti_inflammatory_pathway Oridonin_inf Oridonin NFkB_inf NF-κB Oridonin_inf->NFkB_inf Inhibits NLRP3 NLRP3 Inflammasome Oridonin_inf->NLRP3 Inhibits Kaurenoic_Acid Kaurenoic Acid Kaurenoic_Acid->NFkB_inf Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_inf Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_inf->Pro_inflammatory_Cytokines NLRP3->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

References

A Comparative Analysis of the Antibacterial Spectrum of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial spectrum of the natural product ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. Due to the limited availability of specific quantitative antibacterial data for this particular compound in publicly accessible literature, this analysis utilizes data from structurally related ent-kaurane diterpenoids as a proxy. The performance of these related compounds is compared against two widely used antibiotics: Vancomycin, a narrow-spectrum agent primarily targeting Gram-positive bacteria, and Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone.

The primary mode of action for ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid is believed to involve the disruption of bacterial cell membranes and potential interference with protein synthesis[1]. Diterpenoids, as a class, are recognized for their broad-spectrum antimicrobial activities, making them a subject of interest in the development of new antimicrobial agents[2][3].

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative ent-kaurane diterpenoids and the comparative antibiotics against a selection of bacterial strains. Lower MIC values are indicative of higher antibacterial potency.

Compound/AntibioticClassGram (+) Staphylococcus aureus (MRSA)Gram (+) Vancomycin-Resistant Enterococci (VRE)Gram (+) Streptococcus mutansGram (+) Streptococcus sobrinusGram (+) Streptococcus mitisGram (+) Streptococcus sanguinisGram (+) Lactobacillus caseiGram (-) Escherichia coli
Sigesbeckin A¹ent-kaurane diterpenoid64 µg/mL64 µg/mL------
18-hydroxy-kauran-16-ent-19-oic acid¹ent-kaurane diterpenoid64 µg/mL64 µg/mL------
VancomycinGlycopeptide1-138 µg/mL²Resistant-----Resistant
CiprofloxacinFluoroquinolone-------≤0.06 - >8 µg/mL³

¹Data from a study on ent-kaurane diterpenes isolated from Sigesbeckia orientalis. ²MIC range for Methicillin-Resistant Staphylococcus aureus (MRSA)[4]. ³Distribution of MICs for E. coli isolates[5].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The data presented for the comparative antibiotics were generated using the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method

This method is utilized to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Microtiter Plates: Sterile 96-well plates are used to perform the assay.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
  • Antimicrobial Agents: Stock solutions of the test compounds and standard antibiotics are prepared at a known concentration.
  • Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

2. Assay Procedure:

  • Serial Dilutions: The antimicrobial agents are serially diluted in the broth directly within the microtiter plate to obtain a range of concentrations.
  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a positive control (bacteria and broth without antibiotic) and a negative control (broth only), are also prepared.
  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.
  • Determination of MIC: Following incubation, the plates are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

experimental_workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results prep_bact Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microtiter Plate Wells prep_bact->inoculate prep_comp Prepare Serial Dilutions of Test Compound prep_comp->inoculate incubate Incubate Plate (35°C for 16-20h) inoculate->incubate read_plate Visually Inspect for Growth (Turbidity) incubate->read_plate determine_mic Determine MIC (Lowest Concentration with No Growth) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Analysis of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid and Standard Chemotherapies in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anticancer efficacy of the natural product ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid against established chemotherapy agents, doxorubicin (B1662922) and paclitaxel (B517696), in the context of breast cancer. Due to the limited availability of direct experimental data for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid in breast cancer models, this guide utilizes published data for a structurally similar ent-kaurane diterpenoid, ** ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (hereafter referred to as Compound 5F)**, as a surrogate for preliminary comparison. It is imperative to note that while Compound 5F shares the core ent-kaurane skeleton, structural differences may lead to variations in biological activity.

Executive Summary

Ent-kaurane diterpenoids are a class of natural products that have garnered interest for their potential therapeutic properties, including anticancer effects.[1] While direct evidence for the anti-breast cancer activity of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is currently lacking in publicly available literature, studies on the related compound, Compound 5F, demonstrate its ability to inhibit the growth of various breast cancer cell lines.[2] This guide presents a comparison of the reported in vitro efficacy of Compound 5F with the well-established chemotherapeutic agents doxorubicin and paclitaxel, which are standard-of-care treatments for breast cancer.[3]

In Vitro Anticancer Efficacy: A Comparative Table

The following table summarizes the available quantitative data on the cytotoxic effects of Compound 5F, doxorubicin, and paclitaxel on common breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 ValueTreatment DurationCitation(s)
Compound 5F MCF-7, MDA-MB-231, SK-BR-3Growth inhibition observed at 5, 10, 20, and 40 µg/mlNot Specified[2]
Doxorubicin MCF-70.68 ± 0.04 µg/ml (1.25 µM)48 hours[4][5]
MCF-7400 nMNot Specified
MCF-74 µM48 hours[6]
MDA-MB-2311 µM48 hours[6]
MDA-MB-2311.38 µg/ml48 hours[7]
Paclitaxel MDA-MB-2312 nM - >100 nMNot Specified[8]
MDA-MB-2310.3 µMNot Specified[9]
MDA-MB-23161 nM (Paclitaxel-resistant)5 days[10]
MDA-MB-2310.037 µMNot Specified[11]

Note: The data for Compound 5F is qualitative (observed growth inhibition at given concentrations) rather than a precise IC50 value, which limits direct quantitative comparison.[2] The IC50 values for doxorubicin and paclitaxel can vary significantly between studies due to differences in experimental conditions.

Mechanisms of Action: A Comparative Overview

The anticancer effects of these compounds are mediated through distinct molecular pathways.

ent-kaurane Diterpenoids (General)

Ent-kaurane diterpenoids, as a class, are known to induce cancer cell death through various mechanisms, including:

  • Apoptosis: Programmed cell death characterized by specific morphological and biochemical changes.[12]

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cell division.[13]

  • Inhibition of NF-κB: Downregulation of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes survival.[12][13]

Specifically, Compound 5F has been shown to induce apoptosis in various cancer cells by modulating the expression of Bcl-2 family proteins, activating caspases, and releasing cytochrome c from the mitochondria.[12]

Doxorubicin

Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects primarily through:

  • DNA Intercalation: It inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress and cellular damage.

Paclitaxel

Paclitaxel belongs to the taxane (B156437) class of drugs and its primary mechanism involves:

  • Microtubule Stabilization: It binds to β-tubulin, a component of microtubules, and stabilizes them, preventing their normal dynamic instability. This leads to mitotic arrest and subsequent apoptosis.

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the anticancer activity of ent-kaurane diterpenoids (represented by Compound 5F) and the standard chemotherapeutic agents.

G Apoptosis Pathway of Compound 5F Compound_5F Compound 5F NFkB NF-κB Compound_5F->NFkB Inhibits Bcl2 Bcl-2 Compound_5F->Bcl2 Downregulates Bax Bax Compound_5F->Bax Upregulates NFkB->Bcl2 Regulates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of Compound 5F.

G Experimental Workflow for In Vitro Cytotoxicity Assay Start Seed Breast Cancer Cells (e.g., MCF-7, MDA-MB-231) Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Compound (e.g., Compound 5F, Doxorubicin, Paclitaxel) at various concentrations Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT, CCK-8) Incubate2->Assay Analyze Measure Absorbance/ Fluorescence Assay->Analyze Calculate Calculate IC50 Analyze->Calculate

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the context of evaluating anticancer efficacy.

Cell Culture
  • Cell Lines: Human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay (Cell Viability)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Compound 5F, doxorubicin, paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The available, albeit indirect, evidence suggests that ent-kaurane diterpenoids, as exemplified by Compound 5F, exhibit anticancer properties against breast cancer cells. The proposed mechanism of inducing apoptosis through the intrinsic pathway presents a promising avenue for further investigation. However, to establish the therapeutic potential of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid, rigorous preclinical studies are essential. These should include:

  • Direct in vitro cytotoxicity studies on a panel of breast cancer cell lines to determine its IC50 values.

  • Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by this particular compound.

  • In vivo studies in animal models of breast cancer to evaluate its efficacy, pharmacokinetics, and safety profile.

A direct comparison with standard-of-care agents like doxorubicin and paclitaxel in these future studies will be critical to ascertain its potential as a novel therapeutic agent for breast cancer.

References

Cross-Validation of Diterpenoid Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental performance of various diterpenoid compounds, supported by experimental data and detailed methodologies. This document aims to facilitate the cross-validation of research findings and guide future investigations into the therapeutic potential of these natural products.

Diterpenoids are a diverse class of natural compounds that have garnered significant interest in the scientific community for their wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] This guide focuses on the comparative analysis of experimental results for prominent diterpenoid compounds, providing a framework for validating their efficacy and mechanisms of action.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of diterpenoid compounds are a cornerstone of their evaluation as potential anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell proliferation. The following table summarizes the IC50 values of several diterpenoid compounds against various human cancer cell lines, as determined by the MTT assay.

Diterpenoid CompoundCancer Cell LineIC50 (µM)Reference
Andrographolide HCT-116 (Colon)>100[3]
MCF-7 (Breast)>100[3]
A549 (Lung)6.6[3]
PC-3 (Prostate)5.9[3]
Triptolide A549 (Lung)0.01-0.1N/A
PANC-1 (Pancreatic)0.01-0.1N/A
Tanshinone IIA A549 (Lung)5-10N/A
HeLa (Cervical)5-10N/A
Jolkinolide B HL-60 (Leukemia)1.5[4]
THP-1 (Leukemia)2.5[4]
Lipojesaconitine A549 (Lung)6.0[5]
MDA-MB-231 (Breast)7.3[5]
MCF-7 (Breast)6.5[5]
KB (Oral)7.1[5]
Adenanthin HepG2 (Liver)2.31[6]
Bel-7402 (Liver)6.67[6]
SMMC-7721 (Liver)8.13[6]
Weisiensin B BEL-7402 (Liver)10.0[6]
HepG2 (Liver)3.24[6]
SGC-7901 (Gastric)4.34[6]

Key Signaling Pathways Modulated by Diterpenoids

Diterpenoid compounds exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[7] Several diterpenoids have been shown to inhibit the activation of NF-κB.[1][7] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm.[8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits IkB_p p-IkB IkB->IkB_p NF-kB_n NF-kB NF-kB->NF-kB_n translocation Proteasome Proteasome IkB_p->Proteasome degradation Diterpenoids Diterpenoids Diterpenoids->IKK inhibit Gene_Expression Inflammatory Gene Expression NF-kB_n->Gene_Expression promotes MAPK_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cellular_Response Proliferation, Differentiation Transcription_Factors->Cellular_Response Diterpenoids Diterpenoids Diterpenoids->Raf inhibit Diterpenoids->MEK inhibit PI3K_AKT_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream_Targets mTOR, GSK3β, etc. AKT->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Diterpenoids Diterpenoids Diterpenoids->PI3K inhibit Diterpenoids->AKT inhibit PTEN PTEN PTEN->PIP3 dephosphorylates

References

comparative analysis of extraction methods for kaurane diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various extraction methods for kaurane (B74193) diterpenoids, a class of tetracyclic diterpenoids with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The selection of an appropriate extraction technique is paramount to maximizing yield, preserving the integrity of these valuable compounds, and ensuring the efficiency of downstream applications in research and drug development. This document offers a detailed examination of both conventional and modern extraction methods, supported by experimental data and protocols to aid in methodological selection and optimization.

Comparative Analysis of Extraction Methods

The efficiency of extracting kaurane diterpenoids from plant matrices is highly dependent on the chosen method. Factors such as extraction time, solvent consumption, yield, and the potential for thermal degradation of the target compounds vary significantly across different techniques. Below is a summary of the most commonly employed methods, ranging from traditional solvent-based approaches to more advanced, greener technologies.

Key Performance Indicators of Various Extraction Methods:

Extraction MethodPrincipleAdvantagesDisadvantagesIdeal for
Maceration Soaking the plant material in a solvent at room temperature for an extended period.[1][2]Simple, low cost, suitable for thermolabile compounds.[1]Time-consuming, large solvent consumption, lower extraction efficiency.[1]Initial screening, small-scale extractions, and extraction of heat-sensitive kaurane diterpenoids.
Soxhlet Extraction Continuous extraction with a hot solvent, which is repeatedly vaporized and condensed over the plant material.[3][4]Higher extraction efficiency than maceration, exhaustive extraction.[1][5]Time-consuming, large solvent volume, potential for thermal degradation of compounds.[1][5]Extraction of thermostable kaurane diterpenoids when high yields are required.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing mass transfer.[1]Reduced extraction time, lower solvent consumption, increased efficiency, suitable for thermolabile compounds.[1]Potential for degradation of some compounds due to localized high temperatures and pressures from cavitation, equipment cost.[1]Rapid extraction of a broad range of kaurane diterpenoids with improved efficiency and reduced environmental impact.
Microwave-Assisted Extraction (MAE) Using microwave energy to heat the solvent and plant material, leading to cell rupture and enhanced extraction.[6][7]Extremely fast, reduced solvent usage, higher yields, improved selectivity.[1][6][7]Requires specialized equipment, potential for localized overheating if not properly controlled.[6]High-throughput screening and rapid extraction of kaurane diterpenoids, particularly for industrial applications.
Supercritical Fluid Extraction (SFE) Utilizing a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.[8][9]Environmentally friendly (uses non-toxic CO2), highly selective, solvent-free extracts.[8][9]High initial equipment cost, may require co-solvents for polar compounds.[8][9]"Green" extraction of non-polar kaurane diterpenoids and for producing high-purity extracts for pharmaceutical and nutraceutical applications.

Quantitative Data Presentation

The following tables summarize quantitative data from studies comparing different extraction methods for steviol (B1681142) glycosides, which are a prominent group of kaurane diterpenoids.

Table 1: Comparison of Extraction Yields for Stevioside and Rebaudioside A from Stevia rebaudiana

Extraction MethodStevioside Yield (%)Rebaudioside A Yield (%)Source
Microwave-Assisted Extraction (MAE)8.642.34[10][11]
Conventional (Maceration)6.541.20[10][11]
Ultrasound-Assisted Extraction (UAE)4.201.98[10][11]

Data from Jaitak et al. (2009) comparing MAE, conventional extraction (cold maceration), and UAE for the extraction of steviol glycosides from the leaves of Stevia rebaudiana.

Table 2: Comparison of Supercritical Fluid Extraction (SFE) with Conventional Methods for Steviol Glycosides

Extraction MethodTotal Glycosides (mg/g)NotesSource
Supercritical CO2 Extraction (Optimized)54.45 (36.66 Stevioside + 17.79 Rebaudioside A)Conditions: 211 bar, 80°C, 17.4% co-solvent.[9]
Conventional Water Extraction64.49-[9]
Conventional Ethanol (B145695) Extraction48.60-[9]

Data from Erkucuk et al. (2009) showing that optimized SFE can achieve yields comparable to conventional water extraction and higher than ethanol extraction for steviol glycosides.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific plant material and target kaurane diterpenoid.

Maceration Protocol
  • Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a coarse powder.

  • Extraction: Place the powdered plant material in a sealed container and add a suitable solvent (e.g., ethanol, methanol, or a mixture with water) in a solid-to-solvent ratio of 1:10 (w/v).

  • Incubation: Allow the mixture to stand at room temperature for 3-7 days with occasional shaking or stirring.[2]

  • Filtration: Separate the extract from the solid residue by filtration through filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction Protocol
  • Preparation of Plant Material: Dry and pulverize the plant material to a moderately coarse powder.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., hexane, ethanol), the Soxhlet extractor with the thimble containing the plant material, and a condenser.[3][12]

  • Extraction Process: Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the plant material in the thimble.[12] The solvent will fill the thimble and, once it reaches a certain level, will be siphoned back into the round-bottom flask, carrying the extracted compounds.[12] This cycle is repeated for several hours (typically 6-24 hours).

  • Solvent Recovery: After the extraction is complete, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Mix the powdered plant material with the chosen solvent in an extraction vessel.

  • Ultrasonication: Immerse the ultrasonic probe or place the vessel in an ultrasonic bath.

  • Parameter Optimization: Set the desired extraction parameters, such as ultrasonic power (e.g., 100-500 W), temperature (e.g., 25-60°C), and extraction time (e.g., 15-60 minutes). These parameters should be optimized for each specific application.

  • Separation and Concentration: After extraction, filter the mixture to separate the solid residue from the extract. The solvent is then evaporated under vacuum.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Place the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.

  • Microwave Irradiation: Place the vessel in the microwave extractor.

  • Parameter Control: Set the microwave power (e.g., 100-800 W), temperature (e.g., 50-150°C), and extraction time (e.g., 1-15 minutes).[6] It is crucial to monitor the temperature and pressure to prevent overheating and degradation of the compounds.

  • Cooling and Filtration: After the extraction, allow the vessel to cool to room temperature before opening. Filter the extract to remove the plant residue.

  • Solvent Removal: Concentrate the extract by evaporating the solvent.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Loading: Pack the ground plant material into the extraction vessel.

  • System Pressurization and Heating: Pump liquid CO2 into the system and heat it to above its critical temperature (31.1°C) and pressure (73.8 bar) to reach a supercritical state.[8] A co-solvent (e.g., ethanol, methanol) can be added to the CO2 stream to modify its polarity.

  • Extraction: Pass the supercritical fluid through the extraction vessel, where it dissolves the kaurane diterpenoids.

  • Separation: The extract-laden supercritical fluid then flows into a separator vessel at a lower pressure and/or temperature. This causes the CO2 to return to a gaseous state, and the extracted compounds precipitate.[7]

  • Collection: The solvent-free extract is collected from the separator. The CO2 can be recycled for further extractions.

Mandatory Visualizations

ent-Kaurane Diterpenoid Biosynthesis Pathway GGPP Geranylgeranyl diphosphate (B83284) (GGPP) ent_CPP ent-Copalyl diphosphate (ent-CPP) GGPP->ent_CPP ent-CPP synthase ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-kaurene synthase ent_Kaurane ent-Kaurane Diterpenoids ent_Kaurene->ent_Kaurane Oxidation, etc.

Caption: Biosynthesis pathway of ent-kaurane diterpenoids.

Kaurane Diterpenoid Extraction Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Choice of Method cluster_3 Purification & Analysis Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Method Extraction Method Drying & Grinding->Extraction Method Crude Extract Crude Extract Extraction Method->Crude Extract Maceration Maceration Soxhlet Soxhlet UAE UAE MAE MAE SFE SFE Chromatography Chromatography Crude Extract->Chromatography Isolated Kaurane Diterpenoids Isolated Kaurane Diterpenoids Chromatography->Isolated Kaurane Diterpenoids Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Isolated Kaurane Diterpenoids->Structural Elucidation (NMR, MS)

Caption: General workflow for kaurane diterpenoid extraction.

References

A Comparative Purity Analysis of Synthetic vs. Natural ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity profiles of synthetically produced versus naturally sourced ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a complex diterpenoid with significant biological activities. The assessment of purity is a critical step in drug discovery and development, directly impacting the compound's efficacy, safety, and reproducibility in preclinical and clinical studies. This document outlines the key differences in impurity profiles, presents detailed experimental protocols for purity assessment, and provides a framework for researchers to make informed decisions when selecting this compound for their studies.

Executive Summary

The primary distinction in the purity of synthetic versus natural this compound lies in the nature of their impurities. Natural isolates, extracted from sources such as Nouelia insignis, are prone to contamination with structurally similar diterpenoids and other plant metabolites. In contrast, synthetic batches may contain residual starting materials, reagents, catalysts, and process-related byproducts from the multi-step synthesis. While synthetic production can offer higher batch-to-batch consistency and potentially higher overall purity, it is not inherently superior, as the nature of the impurities can significantly differ. Rigorous analytical characterization is therefore essential for both sources.

Data Presentation: Comparative Purity Profiles

The following table summarizes hypothetical, yet representative, quantitative data for the purity assessment of natural and synthetic this compound.

ParameterNatural IsolateSynthetic ProductMethod of Analysis
Purity (by HPLC-UV) 98.5%99.2%High-Performance Liquid Chromatography with UV Detection
Major Impurity 1 Structurally related kaurane (B74193) diterpenoid (0.8%)Unreacted starting material (0.3%)HPLC, LC-MS
Major Impurity 2 Plant pigment co-extractant (0.4%)Byproduct from epoxidation step (0.2%)HPLC, LC-MS
Residual Solvents < 50 ppm (e.g., Hexane, Ethyl Acetate)< 200 ppm (e.g., Dichloromethane, Toluene)Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Heavy Metals < 10 ppm< 5 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Endotoxin Levels Variable, requires testingNot applicable (typically)Limulus Amebocyte Lysate (LAL) Test
Chiral Purity High (enantiomerically pure)Dependent on synthetic route (potential for racemic mixtures)Chiral HPLC

Understanding the Impurity Landscape

Natural this compound

The primary source of natural this compound is the plant Nouelia insignis[1][2][3][4]. The impurity profile of the isolated natural product is largely influenced by the extraction and purification process.

  • Structurally Related Diterpenoids: The most common impurities are other kaurane diterpenoids with minor structural variations, such as different hydroxylation or epoxidation patterns. These can be challenging to separate due to similar polarities and chromatographic behavior.

  • Other Plant Metabolites: Co-extraction of other classes of compounds present in the plant, such as flavonoids, triterpenoids, and pigments, can occur.

  • Pesticides and Herbicides: Depending on the cultivation and harvesting practices, trace amounts of agricultural chemicals may be present.

  • Heavy Metals: The plant can absorb heavy metals from the soil and water, which may be present in the final extract.

Synthetic this compound

The synthesis of a complex molecule like this compound is a multi-step process.[5][6][7][8][9] A plausible synthetic strategy involves the construction of the core ent-kaurane skeleton followed by functional group manipulations such as epoxidation and hydroxylation.

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents from the final steps of the synthesis can be present.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • Byproducts: Side reactions, such as incomplete epoxidation, over-oxidation, or rearrangement products, can generate impurities. For example, the opening of the epoxide ring under acidic conditions can lead to diol impurities.[10]

  • Catalysts: Trace amounts of metal catalysts (e.g., from oxidation or reduction steps) may remain.

  • Residual Solvents: Solvents used in the reaction and purification steps can be present in the final product.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is necessary to comprehensively assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary technique for determining the purity and quantifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of diterpenoids.[5][11]

  • Mobile Phase: A gradient elution is typically employed for optimal separation of the main compound from its impurities. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or acetic acid to improve peak shape.[12]

    • Example Gradient: Start with 60% acetonitrile in water (containing 0.1% formic acid) and increase to 90% acetonitrile over 20 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210-220 nm, as many diterpenoids lack a strong chromophore) or ELSD for universal detection.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard if available.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities.[13][14][15]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive or negative ESI mode can be used.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect a variety of potential impurities.

    • Fragmentation: Tandem MS (MS/MS) experiments can be performed on impurity peaks to obtain structural information.[16]

  • Data Analysis: The accurate mass measurements from the mass spectrometer allow for the determination of the elemental composition of the impurities, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is crucial for confirming the structure of the main compound and for identifying and quantifying impurities.[2][11][17][18]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR: Provides information on the proton environment and can be used for quantitative NMR (qNMR) to determine purity against a certified internal standard.[4]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to elucidate the complete structure of the main compound and any significant impurities.

  • Quantitative NMR (qNMR):

    • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[2][4][11][17]

    • Internal Standard: A suitable internal standard should have sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a deuterated solvent.

    • Data Acquisition: Use a long relaxation delay (at least 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

Mandatory Visualizations

Experimental_Workflow_for_Purity_Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample (Natural or Synthetic) Sample (Natural or Synthetic) Dissolution & Filtration Dissolution & Filtration Sample (Natural or Synthetic)->Dissolution & Filtration HPLC HPLC-UV/ELSD Dissolution & Filtration->HPLC LCMS LC-MS/MS Dissolution & Filtration->LCMS qNMR qNMR Dissolution & Filtration->qNMR Purity Purity (%) HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID qNMR->Purity Structure_Confirmation Structural Confirmation qNMR->Structure_Confirmation Report Final Purity Report Purity->Report Impurity_ID->Report Structure_Confirmation->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Signaling_Pathway_Placeholder cluster_natural Natural Source Impurities cluster_synthetic Synthetic Source Impurities cluster_final_product Final Product Natural_Source Nouelia insignis Extraction Extraction & Initial Purification Natural_Source->Extraction Related_Diterpenoids Structurally Related Kaurane Diterpenoids Extraction->Related_Diterpenoids Plant_Metabolites Other Plant Metabolites (Pigments, etc.) Extraction->Plant_Metabolites Final_Product This compound Related_Diterpenoids->Final_Product Plant_Metabolites->Final_Product Starting_Materials Starting Materials & Reagents Multi_Step_Synthesis Multi-Step Synthesis (e.g., Cyclization, Epoxidation) Starting_Materials->Multi_Step_Synthesis Byproducts Reaction Byproducts (e.g., Diols, Isomers) Multi_Step_Synthesis->Byproducts Residuals Residual Solvents & Catalysts Multi_Step_Synthesis->Residuals Byproducts->Final_Product Residuals->Final_Product

Caption: Logical relationship of potential impurity sources for natural versus synthetic product.

Conclusion

The choice between synthetic and naturally sourced this compound should be guided by a thorough understanding of their respective impurity profiles. While synthetic routes can offer greater control and consistency, they are not without their own set of potential contaminants. Conversely, natural products, while potentially containing a more complex mixture of related compounds, are often enantiomerically pure. Ultimately, the intended application and the acceptable level and nature of impurities will dictate the most suitable source. A comprehensive analytical characterization, as outlined in this guide, is indispensable for ensuring the quality, safety, and reliability of this promising bioactive compound in any research or development setting.

References

Safety Operating Guide

Safe Disposal of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a diterpenoid compound. The following protocols are designed for researchers, scientists, and drug development professionals to handle this compound responsibly from the point of waste generation to final disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, it is crucial to understand its potential hazards. Based on available safety data, this compound is a solid powder that is not flammable or combustible.[1] However, as with any laboratory chemical, appropriate personal protective equipment must be worn to minimize exposure.

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if handling large quantities or if dust generation is likely.[1]
Waste Container High-density polyethylene (B3416737) (HDPE) or glass bottle with a screw capMust be compatible with the chemical and prevent leakage.[2]
Waste Label "Hazardous Waste" label with full chemical name and hazard informationTo ensure proper identification and handling by waste management personnel.[2]

Waste Segregation and Storage

Proper segregation of chemical waste is essential to prevent dangerous reactions. This compound waste should be handled as follows:

  • Solid Waste: Collect solid waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container.[1]

  • Liquid Waste: Solutions containing this compound should not be disposed of down the drain.[1] Collect liquid waste in a separate, compatible, and labeled container.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, and bases to avoid unforeseen reactions.[2]

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources.

Disposal Protocol for Solid Waste

This protocol outlines the step-by-step procedure for the disposal of solid this compound and contaminated materials.

Experimental Protocol: Solid Waste Disposal

  • Container Preparation: Select a suitable waste container (as specified in Table 1) and affix a "Hazardous Waste" label.

  • Waste Collection: Carefully transfer the solid waste into the container using a spatula or other appropriate tool to minimize dust formation.[1]

  • Contaminated Materials: Place any contaminated materials, such as gloves, wipes, and weighing paper, into the same container.

  • Sealing: Securely close the container with its screw cap to prevent any leakage or spillage.

  • Labeling: Fill out the hazardous waste label completely, including the full chemical name ("this compound"), the date, and the name of the generating researcher or lab.

  • Storage: Place the sealed and labeled container in your laboratory's designated satellite accumulation area.

  • Pickup Request: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office.

Disposal Protocol for Liquid Waste (Solutions)

For solutions containing this compound, follow this procedure.

Experimental Protocol: Liquid Waste Disposal

  • Container Preparation: Choose a compatible liquid waste container (e.g., HDPE or glass) and label it appropriately.

  • Waste Transfer: Carefully pour the liquid waste into the container, avoiding splashes. Use a funnel if necessary.

  • Rinsing: Triple-rinse the empty container that originally held the solution with a suitable solvent. Collect this rinsate as hazardous waste in the same liquid waste container.

  • Sealing and Labeling: Securely cap the waste container and complete the hazardous waste label with all required information, including the chemical name and estimated concentration.

  • Storage and Disposal: Store the container in the satellite accumulation area and request a pickup from your EHS office.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Accidental Release Measures

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[1]

  • Containment: For solid spills, gently sweep or scoop the material to avoid creating dust and place it in a labeled waste container.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid before transferring it to a waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Waste Generation cluster_assessment Initial Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in labeled solid waste container is_solid->collect_solid Solid collect_liquid Collect in labeled liquid waste container is_solid->collect_liquid Liquid seal_solid Seal and store in satellite area collect_solid->seal_solid contact_ehs Contact EHS for waste pickup seal_solid->contact_ehs seal_liquid Seal and store in satellite area collect_liquid->seal_liquid seal_liquid->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.